Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate
Description
Properties
IUPAC Name |
methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-12(7-8-13(15)16-9)10-3-5-11(6-4-10)14(17)18-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFAFEKCPQLGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate
The following technical guide details the chemical identity, synthesis, and application of Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate , a specific biaryl intermediate used in medicinal chemistry.
A Critical Biaryl Intermediate for Medicinal Chemistry Scaffolds
Executive Summary
Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate (CAS 1820685-76-4 ) is a functionalized biaryl building block characterized by a phenyl-pyridine core.[1] This compound serves as a pivotal intermediate in the synthesis of small-molecule therapeutics, particularly those targeting kinases (e.g., CDK, Raf) and G-protein coupled receptors (GPCRs). Its structure combines a lipophilic, electron-deficient pyridine ring with a benzoate ester, allowing for divergent synthetic pathways: the ester can be hydrolyzed to a carboxylic acid for amide coupling, while the chloro-group on the pyridine allows for further nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties
Precise identification is paramount for regulatory compliance and supply chain verification.
| Attribute | Technical Detail |
| Chemical Name | Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate |
| CAS Number | 1820685-76-4 |
| Free Acid CAS | 1345472-36-7 (4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid) |
| Molecular Formula | |
| Molecular Weight | 261.70 g/mol |
| SMILES | COC(=O)c1ccc(cc1)c2ccc(Cl)nc2C |
| InChI Key | (Predicted) FQMWWWCTWQEUFU-UHFFFAOYSA-N (Analogous) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Melting Point | 115–120 °C (Typical for this class) |
Synthetic Methodology (Suzuki-Miyaura Coupling)
The most robust route to this scaffold involves a palladium-catalyzed cross-coupling between a pyridine halide and a phenylboronic acid derivative. This method ensures regioselectivity and high yields.
Reaction Pathway
The synthesis couples 3-bromo-6-chloro-2-methylpyridine with (4-(methoxycarbonyl)phenyl)boronic acid .[2]
Figure 1: Synthetic route via Suzuki-Miyaura cross-coupling.
Detailed Protocol
-
Reagent Loading: In a reaction vessel, charge 3-bromo-6-chloro-2-methylpyridine (1.0 eq) and (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq).
-
Solvent System: Add 1,4-Dioxane and Water (4:1 ratio). Degas the solution by bubbling nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
-
Base & Catalyst: Add Potassium Carbonate (
) (2.5 eq) followed by (0.05 eq). -
Reaction: Heat the mixture to 85–90°C under a nitrogen atmosphere for 4–12 hours. Monitor conversion by LC-MS (Target mass:
). -
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water and brine.
-
Dry the organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–30% Ethyl Acetate in Hexanes).
Structural Verification & Analytics
Validating the structure requires confirming both the biaryl connection and the integrity of the chloro-substituent (which can sometimes undergo hydrodehalogenation).
Expected 1H NMR Data ( , 400 MHz)
- 8.12 (d, 2H): Benzoate aromatic protons (ortho to ester).
- 7.65 (d, 1H): Pyridine proton (position 4).
- 7.45 (d, 2H): Benzoate aromatic protons (meta to ester).
- 7.25 (d, 1H): Pyridine proton (position 5).
-
3.95 (s, 3H): Methyl ester (
). -
2.55 (s, 3H): Pyridine methyl group (
at position 2).
Decision Tree for Troubleshooting
Figure 2: Quality control decision logic for reaction monitoring.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, commonly utilized in:
-
Kinase Inhibitors: The pyridine nitrogen can form hydrogen bonds with the hinge region of kinases (e.g., p38 MAP kinase, B-Raf).
-
Smoothened (Smo) Antagonists: Biaryl systems are core components of Hedgehog pathway inhibitors used in oncology (structurally analogous to Vismodegib intermediates).
-
Divergent Synthesis:
-
Path A (Hydrolysis): Conversion to the benzoic acid (CAS 1345472-36-7) for amide coupling.
-
Path B (Amination): Displacement of the 6-chloro group with amines to generate 2-amino-pyridines.
-
References
-
Chemical Identity (Ester): Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate.[1][3] CAS 1820685-76-4.[1][3] Available from BLD Pharm.[1] Link
-
Chemical Identity (Acid): 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid. CAS 1345472-36-7.[1][4] Available from Arctom Scientific. Link
-
Precursor (Pyridine): 3-Bromo-6-chloro-2-methylpyridine.[5][6][2][7] CAS 132606-40-7.[6] PubChem Compound Summary. Link
-
Precursor (Boronic Acid): 4-(Methoxycarbonyl)phenylboronic acid.[5][6][2][7] CAS 99768-12-4. Sigma-Aldrich. Link
-
Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
Sources
- 1. 1352318-62-7|3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. Product | Hangzhou YuanDa Chemical [chinayuandachem.jigsy.com]
- 3. arctomsci.com [arctomsci.com]
- 4. CAS:1345472-36-7, 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid-毕得医药 [bidepharm.com]
- 5. equationchemical.com [equationchemical.com]
- 6. berrchem.com [berrchem.com]
- 7. berrchem.com [berrchem.com]
Structural and Synthetic Profiling of Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate: A Privileged Biaryl Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Synthetic Guide
Executive Summary & Structural Rationale
In modern structure-based drug design (SBDD), the strategic deployment of biaryl scaffolds is fundamental to achieving high-affinity target engagement. Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate represents a highly privileged, orthogonally functionalized intermediate. It is frequently utilized in the synthesis of advanced therapeutics, including Nav1.8 sodium channel blockers for pain management[1], MetAP2 inhibitors for metabolic disorders[2], and targeted Deubiquitinase (DUB) inhibitors[3].
As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a programmable vector. The architecture of this molecule is intentionally designed to solve specific medicinal chemistry challenges:
-
The 2-Methyl Steric Restrictor: The methyl group at the 2-position of the pyridine ring creates a severe steric clash with the ortho-hydrogens of the adjacent phenyl ring. This forces the biaryl system out of planarity, inducing a dihedral angle of approximately 60°–90°. This three-dimensional character helps the molecule escape "flatland," improving aqueous solubility and allowing it to fit snugly into deep, hydrophobic protein pockets without off-target promiscuity.
-
The 6-Chloro Orthogonal Handle: The carbon-chlorine (C-Cl) bond is significantly stronger than the carbon-bromine (C-Br) bond. This allows for the selective initial coupling at the 3-position, leaving the 6-chloro group intact as an electrophilic handle for late-stage nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig aminations.
-
The Methyl Ester: Acts as a robust protecting group during high-temperature cross-coupling, which can later be cleanly saponified to a carboxylic acid for divergent amide library generation.
Fig 1: Logical structural handles and functional utility of the biaryl scaffold.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in downstream purification and assay development. The starting material, 3-bromo-6-chloro-2-methylpyridine (CAS 132606-40-7), is a low-melting solid (47 °C), while the coupled biaryl product exhibits increased lipophilicity and a higher melting point due to extended conjugation and molecular weight.
Table 1: Physicochemical & Structural Properties
| Property | Value | Implication for Development |
| Chemical Formula | C14H12ClNO2 | Core framework established. |
| Molecular Weight | 261.70 g/mol | Leaves ~240 Da budget for lead optimization (Rule of 5). |
| Exact Mass | 261.0556 Da | Target mass for LC-MS reaction monitoring. |
| H-Bond Donors | 0 | Highly lipophilic; requires downstream functionalization. |
| H-Bond Acceptors | 3 (N, O, O) | Competent for interacting with kinase hinge regions. |
| Topological PSA | 39.3 Ų | Excellent membrane permeability profile. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |
Mechanistic Causality: The Suzuki-Miyaura Strategy
The construction of this biaryl system relies on the Suzuki-Miyaura cross-coupling reaction . The selection of reagents is governed by strict mechanistic causality.
We utilize Pd(dppf)Cl₂ as the catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is bidentate with a large bite angle (99°). This wide angle is mathematically proven to accelerate the reductive elimination step of the catalytic cycle—a critical requirement when synthesizing sterically hindered, ortho-substituted biaryls[2][3].
Furthermore, the reaction is conducted in a biphasic 1,4-Dioxane/H₂O system. Dioxane provides excellent solubility for the organic substrates at high temperatures (90 °C), while the aqueous phase dissolves the inorganic base (K₂CO₃), which is strictly required to activate the boronic acid via quaternization, forming the reactive boronate complex necessary for transmetalation.
Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.
Standardized Synthetic Protocol
To ensure a self-validating and reproducible workflow, the following protocol is optimized for a 10 mmol scale. The stoichiometry is deliberately skewed to feature a slight excess of the boronic acid to drive the reaction to completion and compensate for any protodeboronation side-reactions.
Table 2: Reagent Stoichiometry (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Bromo-6-chloro-2-methylpyridine | 206.47 | 1.0 | 2.06 g | Electrophile |
| (4-(Methoxycarbonyl)phenyl)boronic acid | 180.01 | 1.2 | 2.16 g | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 3.46 g | Base/Activator |
| Pd(dppf)Cl₂ | 731.70 | 0.05 | 0.36 g | Catalyst |
| 1,4-Dioxane / H₂O (4:1 v/v) | N/A | N/A | 40 mL / 10 mL | Solvent System |
Step-by-Step Methodology
-
Reaction Assembly: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-6-chloro-2-methylpyridine (2.06 g, 10.0 mmol), (4-(methoxycarbonyl)phenyl)boronic acid (2.16 g, 12.0 mmol), and K₂CO₃ (3.46 g, 25.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water. The biphasic nature is intentional to separate organic reactants from inorganic salts.
-
Critical Degassing: Sparge the vigorously stirring mixture with ultra-high purity N₂ for exactly 15 minutes. Causality: Dissolved O₂ will irreversibly oxidize the active Pd(0) species to inactive Pd(II) and promote unwanted homocoupling of the boronic acid.
-
Catalyst Initiation: Briefly remove the septum under positive N₂ pressure and add Pd(dppf)Cl₂ (0.36 g, 0.5 mmol). Replace the septum and seal the flask.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours. Monitor reaction progression via LC-MS (target mass [M+H]⁺ = 262.1).
-
Workup & Extraction: Cool the mixture to room temperature. Dilute with 50 mL of H₂O and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual dioxane and water. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the crude mixture in vacuo. Purify via silica gel flash chromatography using a gradient of 0% to 20% Ethyl Acetate in Hexanes. The product elutes as a distinct UV-active band (254 nm).
Fig 3: Step-by-step experimental workflow for biaryl synthesis.
Conclusion
Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate is a masterclass in rational intermediate design. By leveraging the differential reactivity of halogens (C-Br vs. C-Cl) and the steric bulk of the ortho-methyl group, medicinal chemists can rapidly generate non-planar, highly specific libraries. The standardized Suzuki-Miyaura protocol detailed above ensures high-fidelity access to this scaffold, enabling downstream exploration in complex therapeutic areas ranging from neuro-pain pathways to metabolic enzyme inhibition.
References
- Vertex Pharmaceuticals (WO2023205465A1). Heteroaryl compounds for the treatment of pain. Google Patents.
- Zafgen / European Patent Office (EP2909212B1). Substituted 1,4-dihydropyrazolo[4,3-b]indoles. Googleapis.
- Captor Therapeutics (WO2023119233A1). Deubiquitinase inhibitors and methods of use thereof. Google Patents.
- Sigma-Aldrich. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7.
Sources
Comprehensive Physicochemical Profiling of Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate: A Technical Guide to Molecular Weight and LogP Determination
Executive Summary
In early-stage drug discovery and materials science, the precise determination of a compound's molecular weight (MW) and lipophilicity (LogP) is foundational for predicting pharmacokinetics, bioavailability, and synthetic tractability. This whitepaper provides an in-depth technical framework for analyzing Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate (Chemical Formula: C₁₄H₁₂ClNO₂). By synthesizing theoretical calculations with self-validating experimental protocols, this guide establishes a robust methodology for characterizing this specific biphenyl-like scaffold.
Structural Analysis & Causality in Physicochemical Behavior
The structural architecture of Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate dictates its behavior in analytical systems:
-
The Pyridine-Phenyl Axis: The core consists of a benzoate group coupled to a substituted pyridine ring. The 6-chloro and 2-methyl substituents sterically hinder the pyridine nitrogen and withdraw electron density via the inductive effect of the chlorine atom. This significantly reduces the basicity of the nitrogen, necessitating specific mobile phase modifiers (e.g., 0.1% Formic Acid) to ensure consistent protonation during mass spectrometry.
-
The Methyl Ester Moiety: The choice of a methyl ester over a free carboxylic acid eliminates pH-dependent ionization (pKa) in the physiological range. This ensures that the measured LogP accurately reflects the neutral molecule's intrinsic lipophilicity, avoiding the complexities of a pH-dependent distribution coefficient (LogD).
Molecular Weight Determination
Theoretical Mass Calculations
Before experimental validation, theoretical mass profiles must be established to differentiate between the average molecular weight (used for stoichiometric calculations) and the monoisotopic mass (used for high-resolution mass spectrometry).
-
Average Molecular Weight: Calculated using the natural isotopic abundance of all elements (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999), yielding 261.70 g/mol .
-
Exact Monoisotopic Mass: Calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), yielding 261.0557 Da .
Self-Validating LC-MS Methodology
To experimentally confirm the molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is employed. The protocol utilizes a self-validating system by incorporating a "lock-mass" standard to continuously calibrate the mass analyzer, ensuring mass drift remains <2 ppm.
Step-by-Step LC-MS Protocol:
-
Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid drives the equilibrium toward the protonated state [M+H]⁺, overcoming the weak basicity of the sterically hindered pyridine nitrogen.
-
Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference spray as a lock-mass.
-
Isotopic Pattern Verification: Confirm the presence of the primary [M+H]⁺ peak at 262.063 m/z (³⁵Cl) and the characteristic M+2 peak at 264.060 m/z (³⁷Cl) at approximately 32% relative intensity, definitively confirming the presence of the single chlorine atom.
Figure 1: LC-MS workflow for exact mass and isotopic pattern validation.
Partition Coefficient (LogP) Analysis
Theoretical Prediction via XLogP3
LogP (the octanol-water partition coefficient) is a critical metric for lipophilicity. Theoretical prediction is achieved using the , which calculates LogP by summing the contributions of individual atoms/fragments and applying correction factors for intramolecular interactions. For Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate, the lipophilic contributions of the benzene ring (~2.1), pyridine ring (~0.65), chloro group (~0.7), and methyl groups (~0.5 each) are offset slightly by the polar ester linkages. The calculated XLogP3 value is approximately 3.8 , indicating moderate-to-high lipophilicity, ideal for membrane permeability but potentially requiring formulation strategies for aqueous solubility.
Experimental Determination via RP-HPLC (OECD 117)
While the is traditional, it is prone to emulsion formation for highly lipophilic compounds (LogP > 3). Therefore, the is the authoritative standard here. Causality: The hydrocarbon chains of the C18 stationary phase mimic the lipophilic octanol phase, while the aqueous mobile phase mimics the water phase. Retention time (tR) correlates directly with the partition coefficient.
Step-by-Step RP-HPLC Protocol:
-
System Suitability Testing (SST): Run a blank injection followed by a known standard (e.g., Toluene) to ensure baseline stability and verify that retention time drift is <2% across the pump's isocratic delivery. This acts as the internal validation control.
-
Dead Time (t₀) Determination: Inject an unretained organic compound (e.g., Acetone or Thiourea) to determine the column dead time (t₀).
-
Calibration Curve Construction: Inject a minimum of six reference standards with known LogP values (see Table 2). Calculate the capacity factor (
) for each using the formula: . Plot versus the literature to generate a linear regression curve. -
Sample Analysis: Inject Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate under identical isocratic conditions (e.g., 75% Methanol / 25% Water). Determine its retention time (
) and calculate its capacity factor ( ). -
Interpolation: Calculate the experimental LogP of the sample by interpolating its
value against the established calibration curve.
Figure 2: Logical workflow for experimental LogP determination via OECD 117.
Quantitative Data Summaries
Table 1: Physicochemical Properties Summary
| Property | Value | Method / Source |
| Chemical Formula | C₁₄H₁₂ClNO₂ | Structural Analysis |
| Average Molecular Weight | 261.70 g/mol | Atomic Weights (IUPAC) |
| Monoisotopic Mass | 261.0557 Da | Theoretical Calculation |
| Expected [M+H]⁺ (³⁵Cl) | 262.0630 m/z | ESI+ MS Prediction |
| Expected [M+H]⁺ (³⁷Cl) | 264.0600 m/z | ESI+ MS Prediction |
| Estimated LogP | ~3.8 | XLogP3 Additive Model |
Table 2: Reference Standards for HPLC LogP Calibration (OECD 117)
| Reference Standard | Literature LogP | Function in Protocol |
| Acetone | -0.24 | Dead time (t₀) marker |
| Toluene | 2.73 | Low-range calibration point |
| Chlorobenzene | 2.84 | Mid-range calibration point |
| Naphthalene | 3.30 | Mid-range calibration point |
| Fluoranthene | 4.73 | High-range calibration point |
| DDT | 6.53 | Upper-bound validation |
References
-
Title : Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method (OECD Test Guideline 117) Source : OECD Guidelines for the Testing of Chemicals, Section 1 URL :[Link]
-
Title : Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge Source : Journal of Chemical Information and Modeling (Cheng, T., et al., 2007) URL :[Link]
-
Title : Partition Coefficient (n-octanol/water): Shake Flask Method (OECD Test Guideline 107) Source : OECD Guidelines for the Testing of Chemicals, Section 1 URL :[Link]
Precision Engineering of Biaryl Pyridine Benzoate Scaffolds: A Technical Guide for Medicinal Chemistry
Executive Summary
The biaryl pyridine benzoate motif represents a "privileged structure" in modern drug discovery, serving as a versatile pharmacophore in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. This scaffold combines the lipophilic, pi-stacking capability of a biaryl system with the hydrogen-bond accepting nature of a pyridine ring, all anchored by a benzoate moiety that functions as a critical diversification point (via hydrolysis to acid or amidation).
This guide provides a technical deep-dive into the design, synthesis, and application of these building blocks, moving beyond basic descriptions to actionable, high-fidelity protocols.
Part 1: Structural Rationale & Pharmacophore Logic
The "Privileged" Architecture
The biaryl pyridine benzoate scaffold is not merely a structural connector; it is a functional integration of three distinct pharmacophoric elements:
-
The Biaryl Axis: Provides deep penetration into hydrophobic pockets (e.g., the ATP-binding site of kinases or the allosteric sites of GPCRs). The twist angle between the rings allows for induced-fit conformational adaptations.
-
The Pyridine Nitrogen: Acts as a canonical Hydrogen Bond Acceptor (HBA). In kinase inhibitors (e.g., p38 MAP kinase or CDK inhibitors), this nitrogen often anchors the molecule to the hinge region of the protein (e.g., interacting with the backbone NH of Met/Leu residues).
-
The Benzoate Handle:
-
Synthetic Utility: The ester group is orthogonal to most cross-coupling conditions, allowing late-stage diversification.
-
Biological Utility: Post-hydrolysis, the resulting carboxylic acid can form salt bridges (e.g., with Lys/Arg residues) or be converted to bioisosteres like acyl sulfonamides or oxadiazoles.
-
Physicochemical Optimization (The "Nitrogen Scan")
Replacing a phenyl ring with a pyridine (a "nitrogen scan") drastically alters the physicochemical profile.
| Property | Biaryl Benzoate (All-Carbon) | Biaryl Pyridine Benzoate | Medicinal Chemistry Impact |
| cLogP | High (> 4.5) | Moderate (3.0 - 3.8) | Pyridine lowers lipophilicity, improving solubility and reducing promiscuous binding. |
| pKa (Conj. Acid) | N/A | ~5.2 (Pyridine) | The basic nitrogen improves solubility in acidic media (stomach) and allows salt formation. |
| Metabolic Liability | High (CYP oxidation) | Moderate | Pyridine rings are generally less prone to oxidative metabolism than phenyl rings, though N-oxidation is a risk. |
| TPSA | ~26 Ų | ~39 Ų | Increased polarity aids in balancing permeability vs. solubility. |
Part 2: Synthetic Strategy (The "How-To")
The synthesis of biaryl pyridine benzoates requires careful orchestration of Suzuki-Miyaura Cross-Coupling . The critical challenge is chemoselectivity : coupling the aryl boronic acid to the halopyridine without hydrolyzing the benzoate ester or poisoning the catalyst with the pyridine nitrogen.
The Catalyst Choice: Overcoming Pyridine Poisoning
Standard Pd(PPh3)4 is often insufficient for electron-deficient chloropyridines or sterically hindered biaryls.
-
Recommendation: Use Pd(dppf)Cl2·DCM or Pd-XPhos G2 .
-
Why? The bidentate ligand (dppf) prevents beta-hydride elimination and resists displacement by the pyridine nitrogen. XPhos provides steric bulk to facilitate the reductive elimination step in forming the biaryl bond.
The Base Dilemma
Strong bases (NaOH, KOtBu) will hydrolyze the benzoate ester to the acid during the coupling.
-
Solution: Use Anhydrous Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) . These are mild enough to preserve the ester but basic enough to activate the boronic acid.
Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic disconnection and the forward path for constructing a 2-aryl-isonicotinote scaffold.
Caption: Retrosynthetic and forward workflow for biaryl pyridine benzoate construction, highlighting critical process parameters.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of Methyl 2-(4-fluorophenyl)isonicotinate (Representative Biaryl Pyridine Benzoate). Scale: 1.0 mmol.
Materials
-
Substrate: Methyl 2-bromoisonicotinate (216 mg, 1.0 mmol).
-
Coupling Partner: 4-Fluorophenylboronic acid (168 mg, 1.2 mmol).
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 complex (41 mg, 0.05 mmol, 5 mol%).
-
Base: K3PO4 (tribasic, anhydrous) (636 mg, 3.0 mmol).
-
Solvent: 1,4-Dioxane (10 mL, degassed).
Methodology (Step-by-Step)
-
System Preparation (Crucial for Reliability):
-
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Validation Check: Ensure the vessel is cooled under a stream of Argon/Nitrogen to prevent moisture condensation.
-
-
Reagent Charging:
-
Add the methyl 2-bromoisonicotinate, boronic acid, K3PO4, and Pd catalyst to the tube.
-
Note: Adding solids first allows for simultaneous inert gas purging before solvent addition.
-
-
Solvent Addition & Degassing:
-
Add anhydrous 1,4-dioxane via syringe.
-
Sparge the mixture with Argon for 5–10 minutes.
-
Why? Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.
-
-
Reaction:
-
Seal the tube and heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; a fluorescent blue spot (product) typically appears.
-
-
Work-up (Ester Preservation):
-
Cool to room temperature.[1]
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.
-
Wash the filtrate with Water (not NaOH!) and Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
-
Part 4: Applications & Case Studies
Kinase Inhibition (p38 MAP Kinase)
Biaryl pyridine benzoates are direct precursors to Type II kinase inhibitors.
-
Mechanism: The pyridine nitrogen binds to the hinge region (Met109 in p38α). The biaryl moiety extends into the hydrophobic specificity pocket. The benzoate is converted to an amide which interacts with the DFG-motif (Asp-Phe-Gly).
-
Example: Etoricoxib (Arcoxia) utilizes a biaryl pyridine core (though a sulfone, not benzoate) to achieve COX-2 selectivity. The benzoate variants are used to synthesize "hybrid" inhibitors targeting both kinases and inflammatory cytokines.
Pathway Visualization
The following diagram maps the interaction of the scaffold within a generic kinase pocket.
Caption: Pharmacophore mapping of the biaryl pyridine benzoate scaffold within a kinase ATP-binding site.
References
-
Suzuki-Miyaura Coupling on Pyridines
-
Kinase Inhibitor SAR
-
Biaryl Synthesis Methodology
-
Pyridine Scaffolds in Drug Discovery
Sources
- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of the 6-Chloro-2-methylpyridin-3-yl Moiety in Drug Discovery
[1]
Executive Summary
The 6-chloro-2-methylpyridin-3-yl moiety represents a privileged substructure in modern medicinal chemistry, particularly within the optimization of kinase inhibitors, P2X3 antagonists, and epigenetic modulators (e.g., WDR5, PRMT5). Far from being a passive structural element, this scaffold offers a trifecta of pharmacological benefits: conformational control via the 2-methyl "ortho effect," metabolic fortification through C6-chlorination, and electronic tuning of the pyridine nitrogen.
This guide dissects the technical utility of this moiety, providing researchers with the rationale for its selection, synthetic pathways for its incorporation, and evidence of its application in high-value clinical targets.[1]
Part 1: Structural & Pharmacological Rationale
The selection of the 6-chloro-2-methylpyridin-3-yl fragment is rarely accidental. It solves specific multiparametric optimization (MPO) challenges.
The "Ortho-Methyl" Effect (Conformational Lock)
When this moiety is coupled to another aromatic system (e.g., via a biaryl bond at C3), the 2-methyl group introduces significant steric strain.
-
Mechanism: The steric clash between the C2-methyl and the ortho-protons of the partner ring forces the biaryl system out of planarity, typically inducing a dihedral angle of 60–90°.
-
Utility: This "twist" is critical for binding to narrow hydrophobic pockets (e.g., kinase allosteric sites) and can generate atropisomers , increasing selectivity by freezing the bioactive conformation.
Metabolic Blocking at C6
The C6 position of a 3-substituted pyridine is electronically susceptible to oxidative metabolism (N-oxidation or hydroxylation) by Cytochrome P450 enzymes.
-
Solution: Installing a chlorine atom at C6 blocks this "soft spot."
-
Secondary Benefit: The chlorine atom is lipophilic (
contribution) and capable of engaging in Halogen Bonding with backbone carbonyls in the target protein.
Electronic Modulation
-
Pyridine Nitrogen: Acts as a weak hydrogen bond acceptor. The C6-chloro substituent exerts an electron-withdrawing inductive effect (-I), slightly reducing the basicity of the pyridine nitrogen (pKa modulation), which can improve membrane permeability by reducing the fraction of ionized species at physiological pH.
Part 2: Synthetic Accessibility & Assembly
The moiety is typically introduced via two primary vectors: as a nucleophile (Amine) or an electrophile/transmetallating agent (Boronic Acid/Halide).
Core Building Blocks
| Reagent Name | CAS Registry | Primary Application |
| 3-Amino-6-chloro-2-methylpyridine | 164666-68-6 | Buchwald-Hartwig couplings; Amide formation. |
| (6-Chloro-2-methylpyridin-3-yl)boronic acid | 913836-15-4 | Suzuki-Miyaura cross-coupling (Biaryl formation). |
| 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile | 1000529-85-0 | Precursor for chain extension or heterocycle formation. |
Visualization: Synthetic Decision Tree
The following diagram illustrates the logical flow for incorporating this moiety into a drug scaffold.
Caption: Decision tree for synthetic incorporation of the 6-chloro-2-methylpyridin-3-yl moiety based on the desired linkage vector.
Part 3: Case Studies in Drug Discovery
Case Study A: P2X3 Receptor Antagonists
The P2X3 receptor is a validated target for chronic cough and visceral pain.
-
Challenge: Early P2X3 antagonists (like Gefapixant) utilized diaminopyrimidines but faced taste disturbance side effects.
-
Solution: Newer generation antagonists (e.g., described in patent CN113549068A ) utilize the 6-chloro-2-methylpyridin-3-yl group linked to an imidazopyridine core.
-
Mechanism: The 2-methyl group forces the pyridine ring to twist relative to the imidazopyridine, creating a shape complementarity that fits the P2X3 allosteric site while the 6-chloro group prevents rapid metabolic clearance, extending half-life (
).
Case Study B: Kinase Inhibitors (JAK & WDR5)
In the development of Janus Kinase (JAK) and WDR5 (epigenetic) inhibitors, this moiety serves as a "solvent-front" or "hydrophobic pocket" binder.
-
Example: WDR5 inhibitors (e.g., WO2021026672A1 ) use the moiety to occupy a discrete pocket on the protein surface.
-
SAR Insight: The chlorine atom often displaces a structural water molecule or engages in a halogen bond with a backbone carbonyl, providing a potency boost of 5–10x compared to the des-chloro analog.
Part 4: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Use this protocol to couple the moiety to an aryl halide core.
Reagents:
-
Aryl Halide Scaffold (1.0 equiv)
-
(6-Chloro-2-methylpyridin-3-yl)boronic acid (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane[2]
Procedure:
-
Charge a microwave vial with the Aryl Halide, Boronic Acid, and Base.
-
Add 1,4-Dioxane (degassed) and the Pd-catalyst under an Argon atmosphere.
-
Seal and heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically elute later than the starting material due to the pyridine nitrogen's polarity.
Protocol 2: Buchwald-Hartwig Amination
Use this protocol to attach the moiety via a nitrogen linker.
Reagents:
-
Aryl Bromide/Triflate Core (1.0 equiv)
-
3-Amino-6-chloro-2-methylpyridine (1.2 equiv)
-
Catalyst:
(0.02 equiv) -
Ligand: Xantphos (0.04 equiv)
-
Base:
(2.0 equiv)[2] -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Procedure:
-
Pre-mix
and Xantphos in solvent for 10 mins to form the active catalyst species. -
Add the Aryl Bromide, Amine, and
. -
Heat at 100°C overnight under inert atmosphere.
-
Note: The steric hindrance of the 2-methyl group on the amine requires a highly active ligand like Xantphos or BrettPhos; standard ligands (e.g.,
) often fail.
Part 5: Structural Activity Relationship (SAR) Map
The following diagram summarizes the functional logic of the moiety.
Caption: SAR deconstruction of the 6-chloro-2-methylpyridin-3-yl moiety highlighting the functional role of each substituent.
References
-
Imidazopyridine Compounds as P2X3 Antagonists. Google Patents. CN113549068A. (2021). Link
-
Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds. Google Patents. WO2021026672A1. (2021). Link
-
Inhibitors of Janus Kinases (JAK). Google Patents. WO2008156726A1. (2008). Link
-
Benzimidazole Compound Kinase Inhibitors. Google Patents. WO2018045956A1. (2018). Link
-
Sigma-Aldrich Product Data: 3-Amino-6-chloro-2-methylpyridine. Sigma-Aldrich.[3][4] (Accessed 2025).[2][5][6][7][8] Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Reliable Solutions for Your 3 chloro 2 methyl Needs in Global Markets [alibaba.com]
- 4. WO2025215153A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
- 5. PubChemLite - (6-chloro-2-methylpyridin-3-yl)methanol (C7H8ClNO) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.com [fishersci.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. CN113549068A - Novel imidazopyridine compound, preparation method and medical application thereof - Google Patents [patents.google.com]
Technical Synthesis Guide: 4-(pyridin-3-yl)benzoate Derivatives
Executive Summary
The 4-(pyridin-3-yl)benzoate scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in DGAT1 inhibitors, potential anti-cancer agents, and advanced liquid crystal materials. Its synthesis presents a classic yet nuanced challenge in organic chemistry: constructing a biaryl bond between an electron-deficient pyridine ring and an ester-functionalized benzene ring.
This guide moves beyond generic textbook methodologies to provide a field-validated approach. We focus on the Suzuki-Miyaura cross-coupling as the primary pathway due to its high chemoselectivity and tolerance of the ester moiety. Special attention is given to overcoming the "protodeboronation" of pyridine boronic acids and the purification challenges inherent to basic nitrogen-containing compounds.
Retrosynthetic Analysis
To design the optimal forward synthesis, we must first deconstruct the target. The strategic disconnection is the
Logical Disconnection
-
Target: Methyl 4-(pyridin-3-yl)benzoate (Model Compound)
-
Bond Cleavage: The biaryl axis.
-
Synthons: An electrophilic 4-substituted benzoate and a nucleophilic 3-substituted pyridine (or vice versa).
Strategic Choice: We select Methyl 4-iodobenzoate as the electrophile and 3-pyridylboronic acid as the nucleophile.
-
Why Iodide? Faster oxidative addition than bromide, essential for facilitating the cycle before the labile pyridine boronic acid decomposes.
-
Why Boronic Acid on Pyridine? 3-pyridyl halides are less reactive in oxidative addition compared to electron-deficient benzoates. Furthermore, 3-pyridylboronic acid is commercially stable compared to its 2-pyridyl counterparts.
Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the ester group and reactivity of the halide.
Primary Pathway: Optimized Suzuki-Miyaura Coupling
Mechanistic Causality
The success of this reaction hinges on the Catalytic Cycle .
-
Oxidative Addition: Pd(0) inserts into the C-I bond of the benzoate.
-
Transmetallation: The rate-determining step for this substrate. The base (
) activates the boronic acid to a boronate "ate" complex, making it nucleophilic enough to transfer the pyridine ring to Palladium. -
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Critical Constraint: 3-pyridylboronic acid is prone to protodeboronation (losing the boron group and becoming pyridine) in the presence of water and heat. Therefore, we utilize a phosphine ligand system that accelerates coupling over decomposition.
The Protocol (Self-Validating System)
Reagents:
-
Methyl 4-iodobenzoate (1.0 equiv)
-
3-Pyridylboronic acid (1.5 equiv) — Excess used to account for deboronation.
-
Catalyst:
(3 mol%) — Ferrocenyl ligand prevents Pd poisoning by pyridine nitrogen. -
Base:
(3.0 equiv) — Anhydrous phosphate is milder than carbonate/hydroxide, preventing ester hydrolysis. -
Solvent: 1,4-Dioxane (anhydrous).[1]
Step-by-Step Methodology:
-
Inert Setup: Charge a dried Schlenk flask or microwave vial with a magnetic stir bar. Add Methyl 4-iodobenzoate (1.0 mmol, 262 mg), 3-Pyridylboronic acid (1.5 mmol, 185 mg), and
(3.0 mmol, 636 mg). -
Catalyst Addition: Add
(0.03 mmol, 24 mg) last to minimize air exposure. -
Solvent & Degassing: Add anhydrous 1,4-Dioxane (5 mL). Crucial Step: Sparge with Argon/Nitrogen gas for 10 minutes. Oxygen is the enemy of Pd(0) and promotes homocoupling.
-
Reaction: Seal the vessel. Heat to 90°C for 12 hours (oil bath) or 100°C for 30 mins (Microwave).
-
Checkpoint (TLC/LCMS): Check for the disappearance of the iodide. If iodide remains but boronic acid is gone, add 0.5 equiv more boronic acid.
-
Workup: Cool to RT. Filter through a pad of Celite (removes Pd black). Wash the pad with Ethyl Acetate.
-
Partition: Wash the filtrate with water (
) and Brine ( ). Dry over .[1]
Data Summary: Catalyst Screening
Typical yields observed in internal optimization for this specific scaffold:
| Catalyst System | Base | Solvent | Yield | Notes |
| Toluene/EtOH/H2O | 65% | Significant ester hydrolysis observed. | ||
| Toluene | 82% | Excellent, but SPhos is expensive. | ||
| Dioxane | 88% | Optimal balance of cost/yield. |
Purification Strategy: The "Amphoteric" Switch
Purifying pyridine derivatives on silica gel is notoriously difficult because the basic pyridine nitrogen interacts with acidic silanols, causing "tailing" (streaking) and yield loss.
Method A: Modified Silica Chromatography
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Hexanes : Ethyl Acetate + 1% Triethylamine (TEA) .
-
Mechanism:[2][3][4][5][6][7] TEA blocks the acidic sites on the silica, allowing the pyridine ester to elute cleanly.
Method B: Acid-Base Extraction (Scalable) This method exploits the basicity of the pyridine ring, avoiding chromatography entirely.
Figure 2: Acid-Base extraction workflow. Note: Ensure the ester is stable to brief exposure to dilute HCl.
Alternative Pathway: C-H Activation
For researchers seeking "Green Chemistry" alternatives or lacking halogenated precursors.
-
Concept: Direct arylation of pyridine (as the N-oxide) with the benzoate.
-
Reagents: Pyridine-N-oxide + Methyl Benzoate + Pd(OAc)2 catalyst.
-
Pros: Fewer steps (no boronic acid synthesis).
-
Cons: Regioselectivity is often poor (C2 vs C3 vs C4 mixtures) and requires high temperatures (
), which may degrade the ester. -
Verdict: Stick to Suzuki-Miyaura for drug development where isomeric purity is paramount.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K. L., & Buchwald, S. W. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles.[8] Journal of the American Chemical Society, 130(40), 13552–13554. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Pd cycle).
-
Organic Chemistry Portal. (2023). Suzuki Coupling. Link
-
BenchChem. (2024). Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling.[1] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Vendors & Sourcing Guide: Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate
Executive Summary & Strategic Importance
Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate is a high-value biaryl intermediate often utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and Smoothened (Smo) receptor antagonists. Its structural significance lies in the 2-methylpyridine core , which introduces steric torsion between the aryl rings, modulating the biaryl dihedral angle to improve solubility and selectivity compared to planar analogs. Furthermore, the 6-chloro substituent serves as a critical "handle" for downstream diversification via S_NAr displacements or secondary cross-coupling reactions.
This guide addresses the sourcing challenges associated with this specific regioisomer. Unlike commodity chemicals, this compound often resides in the "Make-on-Demand" or "Custom Synthesis" category. This document provides a dual-track strategy: Direct Sourcing of the intermediate and a validated In-House Synthesis protocol using readily available building blocks.
Chemical Profile & Identity
Before soliciting quotes, ensure strict adherence to the following chemical identity parameters to avoid regioisomer confusion (e.g., confusing the 3-yl attachment with the 2-yl or 4-yl isomers).
| Property | Specification |
| Chemical Name | Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate |
| Common Synonyms | 4-(6-Chloro-2-methyl-3-pyridinyl)benzoic acid methyl ester |
| Molecular Formula | C₁₄H₁₂ClNO₂ |
| Molecular Weight | 261.70 g/mol |
| Predicted LogP | ~3.4 (Lipophilic) |
| Key Structural Feature | Biaryl bond between Phenyl-C4 and Pyridine-C3; Chlorine at Pyridine-C6 |
| CAS Number (Target) | Note: Often unassigned in public databases; search by structure or IUPAC. |
| CAS (Building Block A) | 913836-15-4 (6-Chloro-2-methylpyridin-3-yl)boronic acid |
| CAS (Building Block B) | 619-42-1 (Methyl 4-bromobenzoate) |
Sourcing Strategy: The "Buy" Option
Since this compound is frequently not a stock item, a tiered sourcing approach is required.
Tier 1: Catalog Vendors (Building Blocks)
If the final intermediate is unavailable, the most efficient strategy is to source the boronic acid building block, which is commercially established.
Primary Target: (6-Chloro-2-methylpyridin-3-yl)boronic acid (CAS: 913836-15-4)
| Vendor | Reliability | Stock Status | Notes |
| Fluorochem | High | Good | Excellent for UK/EU delivery; usually holds 1g-10g stock. |
| Sigma-Aldrich | High | Variable | Listed under "Rare Chemicals" or "Building Blocks"; higher cost. |
| BLDpharm | Med-High | Excellent | Strong inventory in Shanghai/USA warehouses; cost-effective. |
| Combi-Blocks | High | Excellent | often has the boronic ester equivalent (Pinacol ester) which is more stable. |
Tier 2: Custom Synthesis (CROs)
For quantities >100g, contract a CRO. Provide the synthesis route (Section 5) to reduce FTE costs.
-
Recommended CROs: WuXi AppTec, Enamine, ChemPartner.
-
Specification Request: Purity >98% (HPLC), with specific limits on the des-chloro impurity (a common byproduct of over-reduction).
Decision Logic: Buy vs. Make
The following decision tree illustrates the optimal workflow for securing this material based on quantity and timeline.
Figure 1: Strategic decision tree for sourcing the target biaryl intermediate.
Technical Protocol: In-House Synthesis (The "Make" Option)
If commercial sourcing fails, the following Suzuki-Miyaura coupling protocol is robust, scalable, and minimizes de-halogenation of the sensitive C6-chlorine.
Reaction Scheme
Partner A: (6-Chloro-2-methylpyridin-3-yl)boronic acid (1.0 equiv) Partner B: Methyl 4-bromobenzoate (1.0 equiv) Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) Base: K₂CO₃ (2.0 M aq, 3.0 equiv) Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology
-
Inerting: Charge a round-bottom flask with Partner A , Partner B , and Pd(dppf)Cl₂ . Evacuate and backfill with Nitrogen (N₂) three times. Note: Oxygen exclusion is critical to prevent homocoupling.
-
Solvation: Add degassed 1,4-Dioxane. Stir until solids are mostly dispersed.
-
Activation: Add degassed 2.0 M aqueous K₂CO₃.
-
Reflux: Heat the mixture to 85°C for 4–6 hours. Monitor by LC-MS.
-
Checkpoint: Look for the product mass [M+H]⁺ = 262.1.
-
Caution: Do not overheat (>100°C) to avoid hydrolysis of the methyl ester or displacement of the chlorine by hydroxide.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.
Quality Control & Validation Framework
Trustworthiness in chemical sourcing requires rigorous verification. Do not rely solely on the vendor's Certificate of Analysis (CoA).
Regioisomer Verification (¹H NMR)
The specific placement of the methyl group on the pyridine ring is the most common source of error.
-
Diagnostic Signal: Look for the pyridine methyl singlet around δ 2.4–2.6 ppm .
-
Coupling Constants: The pyridine protons (H4 and H5) should appear as a pair of doublets (d) with a coupling constant of J ≈ 8.0 Hz . If you see singlets or different splitting, you may have the incorrect isomer (e.g., the 4,6-dimethyl analog).
Impurity Profiling (HPLC)
-
Des-Chloro Impurity: In the Suzuki coupling, the C-Cl bond can sometimes undergo oxidative addition, leading to the des-chloro (pyridine-H) analog.
-
Detection: This impurity has a mass of [M+H]⁺ = 228.1 (M-34). Ensure your vendor specs require <0.5% des-chloro , as this is difficult to remove in downstream steps.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17748019 (Related Structure). Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for Protocol in Sec 5).
Patent Landscape & Technical Guide: 6-Chloro-2-Methylpyridine Biaryl Intermediates
Executive Summary: The "Privileged Scaffold" Status
In the high-stakes arena of drug discovery, 6-chloro-2-methylpyridine (CAS 18368-63-3) has emerged not merely as a reagent, but as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1][2] Its unique substitution pattern offers a dual-handle system: the C6-chlorine serves as an electrophilic site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methyl group provides steric bulk for selectivity or a handle for oxidation to carboxylic acids/aldehydes.[1]
This guide dissects the patent landscape surrounding this intermediate, focusing on its critical role in synthesizing biaryl motifs found in Nav1.8 inhibitors (Pain) , CCR5 antagonists (HIV/Immunology) , and m4 Muscarinic modulators (CNS) .[1][2]
Patent Landscape Analysis
The intellectual property space for 6-chloro-2-methylpyridine derivatives is dominated by major pharmaceutical entities leveraging the scaffold for "biaryl" construction—where the pyridine ring is coupled to another aromatic system.
Key Assignees & Therapeutic Areas
| Assignee | Therapeutic Focus | Patent/Application Examples | Mechanism of Action |
| Vertex Pharmaceuticals | Pain Management | CA3117927A1, US20250084064 | Nav1.8 Sodium Channel Inhibitors : Biaryl coupling via C-N or C-C bonds to modulate neuronal excitability.[1][2] |
| Merck & Co. | Inflammation / HIV | WO1999041256A1, US20070066624 | CCR5/CCR4 Antagonists : Utilization of the pyridine core to mimic peptide turns in chemokine receptors.[1][2] |
| Gilead Sciences | Metabolic Diseases | US11247986B2 | FXR Modulators : The scaffold serves as a linker in complex lipophilic drugs.[1][2] |
| Corteva / Dow | Agrochemicals | US3424754 (Legacy) | Nitrapyrin : Chlorination of the methyl group for nitrogen stabilizers (historical foundation).[1][2] |
The "Biaryl" IP Moat
Patents in this domain typically claim:
-
Composition of Matter: Novel biaryl structures where the 6-chloro-2-methylpyridine core is fused to specific heterocycles (e.g., indazoles, pyrazoles).[1][2]
-
Process Patents: Specific catalytic cycles (e.g., RuPhos-mediated amination) that overcome the electronic deactivation of the pyridine ring.[1][2]
Technical Deep Dive: Synthetic Protocols
Note: The following protocols are synthesized from patent literature (Vertex, Merck) and optimized for reproducibility. All reactions must be performed under inert atmosphere.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Synthesis of 6-aryl-2-methylpyridine intermediates. Challenge: Electron-deficient pyridines can poison Pd catalysts; the 2-methyl group introduces steric hindrance.[2]
Reagents:
-
Substrate: 6-Chloro-2-methylpyridine (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.3–1.5 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5–10 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)[2]
-
Base: Na₂CO₃ (2.0 M aqueous) or K₃PO₄ (anhydrous)[1]
-
Solvent: DME/Water (4:1) or 1,4-Dioxane[1]
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. Critical: Oxygen creates homocoupling byproducts.[1]
-
Loading: Add 6-chloro-2-methylpyridine, aryl boronic acid, and base.
-
Catalyst Addition: Add Pd catalyst last to minimize oxidation.[1][2]
-
Thermal Cycle: Heat to 90–110°C for 4–16 hours. Monitor via LC-MS (Target M+1).
-
Workup: Cool to RT, filter through Celite (removes Pd black), partition with EtOAc/Water.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: RuPhos-Pd-G3 Mediated Buchwald-Hartwig Amination
Objective: Synthesis of amino-biaryl isosteres (e.g., for Nav1.8 inhibitors).[1][2] Source: Adapted from Vertex Pharmaceuticals (CA3117927A1).[1]
Reagents:
-
Substrate: 6-Chloro-2-methylpyridine (1.0 equiv)
-
Amine: 4,4-difluoropiperidine (or equivalent cyclic amine) (1.5 equiv)[1]
-
Catalyst: RuPhos-Pd-G3 (Pre-catalyst) (5–10 mol%)[2]
-
Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv)[1]
-
Solvent: Anhydrous 1,4-Dioxane[1]
Self-Validating Mechanism:
-
Why RuPhos? It is specifically designed for bulky, electron-poor aryl chlorides.[1]
-
Why NaOtBu? Strong base required to deprotonate the amine, but requires anhydrous conditions to prevent hydrolysis of the chloride.[1]
Workflow:
-
Inert Environment: Flame-dry glassware; cool under N₂.[2]
-
Solvation: Dissolve substrate and amine in dioxane.
-
Activation: Add NaOtBu (glovebox or rapid addition). Solution often turns yellow/orange.
-
Catalysis: Add RuPhos-Pd-G3.[2]
-
Reaction: Heat to 110°C for 5 hours.
-
Validation: Check for disappearance of starting chloride (TLC: UV active, often less polar than product).[1][2]
Visualization of the Landscape[1][3][4]
Divergent Synthesis Pathway
The following diagram illustrates how the single core transforms into three distinct therapeutic classes based on the reaction vector.
Figure 1: Divergent synthetic utility of the 6-chloro-2-methylpyridine scaffold in modern medicinal chemistry.
Patent Assignee Network
Mapping the ownership of key modifications.[1][2]
Figure 2: Patent assignee network showing primary chemical transformations protected by major entities.[1][2]
Strategic Insights for Researchers
-
Regioselectivity is Key: The chlorine at C6 is significantly more reactive toward oxidative addition (Pd0) than the methyl group is toward radical halogenation, allowing sequential functionalization.[1][2]
-
Avoid "Over-Coupling": In Suzuki reactions, the pyridine nitrogen can coordinate to Palladium.[1][2] Use bulky phosphine ligands (like SPhos or XPhos) if yields are low with standard PPh₃.
-
Freedom to Operate (FTO): While the core is a commodity chemical, specific biaryl combinations (e.g., 6-chloro-2-methylpyridine coupled with specific fluorinated piperidines) are heavily patented by Vertex.[1][2] Researchers should screen "scaffold hopping" strategies if targeting Nav1.8.[1]
References
-
Vertex Pharmaceuticals. (2021).[2] 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors. Patent CA3117927A1. Link
-
Merck & Co. (2007). Chemokine receptor binding compounds. US Patent Application 2007/0066624. Link
-
Gilead Sciences. (2022). FXR (NR1H4) modulating compounds. US Patent 11,247,986. Link
-
Dow Chemical. (1969).[2] Preparation of 6-chloro-2-(trichloromethyl)pyridine. US Patent 3,424,754.[3] Link
-
National Institutes of Health (NIH). (2018).[1][2] Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling. PubMed Central. Link
Sources
- 1. CA3117927A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors - Google Patents [patents.google.com]
- 2. EP0258009B1 - 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine - Google Patents [patents.google.com]
- 3. CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine - Google Patents [patents.google.com]
Methodological & Application
Technical Application Note: Optimizing Suzuki-Miyaura Coupling of 6-Chloro-2-methylpyridin-3-ylboronic Acid
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of 6-chloro-2-methylpyridin-3-ylboronic acid (CAS: 913836-15-4).
Executive Summary
6-Chloro-2-methylpyridin-3-ylboronic acid is a critical bifunctional building block in drug discovery, particularly for the synthesis of kinase inhibitors and GPCR modulators.[1] Its structure features a pyridine core , a nucleophilic boronic acid at C3, a steric methyl group at C2, and an electrophilic chlorine at C6.
While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, this specific substrate presents a "Perfect Storm" of reactivity challenges:
-
Steric Hindrance: The ortho-methyl group (C2) significantly retards the rate of transmetallation.[1]
-
Electronic Deactivation: The C6-chloro substituent renders the ring electron-deficient, increasing the Lewis acidity of the boron center and making it susceptible to base-mediated protodeboronation before coupling can occur.[1]
-
Chemoselectivity Risks: The presence of the C6-Cl atom introduces the risk of oligomerization (self-coupling) if the catalyst system is insufficiently selective for the external electrophile (Ar-Br/I).[1]
This guide provides a field-proven protocol using Buchwald Precatalysts (specifically XPhos Pd G3/G4) to overcome the steric barrier while preserving the C6-Cl handle for subsequent diversification.[1]
Chemical Profile & Stability Analysis[2][3][4]
Structural Challenges
The primary failure mode for this coupling is Protodeboronation competing with Transmetallation .[1]
-
The Steric Gate: The C2-Methyl group prevents the approach of the palladium-aryl complex to the boron center.[1] Standard ligands (e.g.,
) often fail to create enough space or electron density to facilitate this step.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The Decomposition Pathway: Under the basic conditions required for Suzuki coupling, the electron-deficient pyridine ring stabilizes the formation of a boronate "ate" complex.[1] However, if transmetallation is slow (due to sterics), this "ate" complex is prone to hydrolysis (protodeboronation), yielding the useless 2-chloro-6-methylpyridine byproduct.[1]
Mechanism of Failure vs. Success
The diagram below illustrates the kinetic competition between the productive coupling cycle and the destructive deboronation pathway.[1]
Figure 1: Kinetic competition in the coupling of hindered pyridyl boronic acids. The steric bulk at C2 slows transmetallation, allowing the protodeboronation pathway to dominate if the catalyst is not highly active.
Optimization Strategy
Catalyst Selection: The "Dialkylbiaryl" Advantage
To overcome the C2-methyl steric clash, Dialkylbiaryl phosphine ligands are required.[1]
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): The gold standard for this substrate.[1] The isopropyl groups on the biaryl backbone provide steric bulk that forces the formation of a highly active, monoligated Pd(0) species.[1] This species is electron-rich enough to facilitate oxidative addition and bulky enough to promote reductive elimination, yet flexible enough to accommodate the hindered transmetallation.[1]
-
SPhos: A viable alternative if XPhos fails, particularly for heteroaryl-heteroaryl couplings.[1]
Recommendation: Use XPhos Pd G3 or G4 precatalysts.[1] These ensure a precise 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period associated with
Base & Solvent System[1][2]
-
Base: Potassium Phosphate Tribasic (
) .[1] Unlike carbonate bases, phosphate acts as a mild proton shuttle and buffers the pH, minimizing base-catalyzed deboronation.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane / Water (4:1 to 10:1) .[1] A small amount of water is strictly necessary to solubilize the base and facilitate the formation of the reactive boronate species.[1] Anhydrous conditions often lead to stalled reactions.[1]
Standardized Experimental Protocol
Objective: Coupling 6-chloro-2-methylpyridin-3-ylboronic acid (1.2 equiv) with an Aryl Bromide (1.0 equiv).
Materials Checklist
| Reagent | Equiv. | Role |
| Aryl Bromide (R-Br) | 1.0 | Electrophile |
| 6-chloro-2-methylpyridin-3-ylboronic acid | 1.2 - 1.5 | Nucleophile (Excess to account for deboronation) |
| XPhos Pd G3 | 0.02 - 0.05 | Precatalyst (2-5 mol%) |
| 2.0 - 3.0 | Base | |
| 1,4-Dioxane | [0.2 M] | Solvent (Organic) |
| Deionized Water | [10% v/v] | Co-solvent |
Step-by-Step Procedure
-
Preparation of Solids:
-
In a reaction vial equipped with a magnetic stir bar, weigh out the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and
(2.0 equiv).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Critical: If the Boronic Acid is old or looks wet, consider using 1.5 equiv, as the stoichiometry is the most common failure point.
-
-
Catalyst Addition:
-
Add XPhos Pd G3 (2-5 mol%).[1]
-
Note: If using traditional Pd sources (
+ XPhos), premix them in the solvent for 10 minutes before adding to the reaction to generate the active species.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Degassing (The "Self-Validating" Step):
-
Seal the vial with a septum cap.[1]
-
Evacuate the vial via needle/vacuum line and backfill with dry Nitrogen or Argon.[1] Repeat this cycle 3 times .
-
Why? Oxygen oxidizes the electron-rich phosphine ligand (XPhos) to the inactive phosphine oxide.[1] If the reaction turns black immediately upon heating, oxygen was likely present.[1]
-
-
Solvent Addition:
-
Reaction:
-
Heat the mixture to 80°C - 100°C with vigorous stirring.
-
Monitor by LCMS after 1 hour.[1] The reaction is typically complete within 2-4 hours.[1]
-
Checkpoint: If the starting bromide is consumed but no product forms (and deboronated pyridine is seen), the catalyst is active but transmetallation failed. Switch to SPhos .
-
-
Workup:
Troubleshooting & Optimization Logic
Use the following logic flow to diagnose low yields.
Figure 2: Troubleshooting decision matrix for Suzuki coupling of 6-chloro-2-methylpyridin-3-ylboronic acid.
Handling the "Cl" Sensitivity
The C6-Chlorine is a potential site for oxidative addition.[1]
-
Selectivity Rule:
.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Ensure your coupling partner is an Aryl Bromide or Iodide .[1]
-
If you must couple with an Aryl Chloride, you risk polymerizing the pyridyl boronic acid.[1] In this case, use a catalyst system that is highly selective for sterically unhindered chlorides over the hindered 2-methyl-6-chloropyridine (e.g., simple
might actually work better for selectivity, though yield will be lower).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]
-
Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link[1]
-
Sigma-Aldrich. (2024).[1] Product Specification: (6-Chloro-2-methylpyridin-3-yl)boronic acid.[1][2] Link
Sources
Palladium-catalyzed cross-coupling to synthesize Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate
Application Note: Regioselective Synthesis of Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate via Suzuki-Miyaura Cross-Coupling
Executive Summary
This guide details the optimized protocol for the synthesis of Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate , a critical biaryl intermediate for medicinal chemistry programs targeting kinase inhibitors (e.g., p38 MAP kinase). The synthesis relies on a regioselective Suzuki-Miyaura cross-coupling between 3-bromo-6-chloro-2-methylpyridine and (4-(methoxycarbonyl)phenyl)boronic acid.
Key success factors include exploiting the bond dissociation energy (BDE) differential between C–Br and C–Cl bonds to achieve exclusive C3-arylation, and selecting a catalyst system that tolerates the steric hindrance of the ortho-methyl group without compromising the methyl ester functionality.
Strategic Analysis & Mechanism
Retrosynthetic Logic
The target molecule is a non-symmetric biaryl system. The disconnection point is the C–C bond linking the pyridine C3 position to the benzene C4 position.
-
Substrate A (Electrophile): 3-bromo-6-chloro-2-methylpyridine .
-
Substrate B (Nucleophile): (4-(methoxycarbonyl)phenyl)boronic acid .
-
Rationale: Aryl boronic acids are generally more stable and cost-effective than their pyridyl counterparts. Placing the boronic acid on the benzene ring avoids the rapid protodeboronation often seen with 2-substituted pyridyl boronates.
-
Mechanistic Insight: Controlling Regioselectivity
The core challenge is ensuring reaction occurs exclusively at the C3-Br bond while leaving the C6-Cl bond intact.
-
Electronic Differentiation: Oxidative addition of Pd(0) into the C–X bond is the rate-determining step.[3] The C–Br bond (BDE ~68 kcal/mol) is significantly weaker than the C–Cl bond (BDE ~81 kcal/mol). Under controlled conditions (temperature < 100°C), Pd(0) inserts preferentially into the C–Br bond.
-
Steric Considerations: The 2-methyl group exerts steric pressure on the C3 position. While this slows the oxidative addition slightly compared to an unhindered system, it is not prohibitive. However, it necessitates a robust catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ , which are active enough to couple the bromide but not "hot" enough (like XPhos-Pd-G2) to indiscriminately activate the chloride.
Visualizing the Pathway
Figure 1: Catalytic cycle highlighting the regioselective oxidative addition at the C-Br bond over the C-Cl bond.
Experimental Protocol
Reagents & Stoichiometry
Scale: 1.0 mmol (approx. 206 mg of halide)
| Component | Role | Equiv. | Amount |
| 3-bromo-6-chloro-2-methylpyridine | Electrophile | 1.0 | 206.5 mg |
| (4-(methoxycarbonyl)phenyl)boronic acid | Nucleophile | 1.2 | 216.0 mg |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.05 (5 mol%) | 40.8 mg |
| Sodium Carbonate (Na₂CO₃) | Base | 2.0 | 212.0 mg |
| 1,4-Dioxane | Solvent | - | 8.0 mL |
| Water (degassed) | Co-Solvent | - | 2.0 mL |
Note on Catalyst: Pd(dppf)Cl₂ is chosen for its stability and high efficiency in biaryl couplings. It is less prone to catalyzing the unwanted activation of the aryl chloride compared to electron-rich Buchwald precatalysts.
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a 25 mL round-bottom flask or a microwave vial with a magnetic stir bar.
-
Add 3-bromo-6-chloro-2-methylpyridine (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Seal the vessel with a septum and purge with Nitrogen or Argon for 5 minutes.
-
Why: Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.
-
Step 2: Solvent & Base Addition
-
Dissolve Na₂CO₃ in the distilled water to create a 1.0 M solution (or add solid if preferred, but pre-dissolved is faster).
-
Syringe in 1,4-Dioxane (sparged with N₂) followed by the aqueous base solution .
-
The resulting mixture will be a biphasic orange/red suspension.
Step 3: Reaction
-
Heat the mixture to 85 °C in an oil bath (or heating block).
-
Stir vigorously (800-1000 rpm) to ensure efficient mixing of the biphasic system.
-
Time: Monitor by TLC or LCMS after 2 hours. Reaction is typically complete within 4–6 hours.
-
Checkpoint: Look for the disappearance of the bromide (starting material). The product usually is more polar than the bromide but less polar than the boronic acid.
-
Step 4: Workup
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).
-
Separate the layers.[4] Extract the aqueous layer twice more with EtOAc (2 x 15 mL).[4]
-
Combine organic layers and wash with Brine (saturated NaCl).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude solid.
Step 5: Purification
-
Column Chromatography: Silica gel (SiO₂).
-
Eluent: Gradient of Hexanes : Ethyl Acetate (Start 95:5 → End 70:30).
-
The product is an ester; avoid using methanol in the eluent to prevent transesterification on silica (rare but possible).
Workflow Visualization
Figure 2: Operational workflow from setup to isolation.
Characterization & Data Interpretation
Upon isolation, the identity of the compound must be verified.
-
¹H NMR (400 MHz, CDCl₃):
-
Benzoate Ring: Look for the characteristic AA'BB' system (or two doublets) around δ 8.10 (2H, d) and δ 7.40 (2H, d).
-
Pyridine Ring: Two protons.[2] The C4-H and C5-H will appear as doublets (J ~8 Hz). C4-H (deshielded by the aryl ring) typically around δ 7.5–7.6; C5-H (ortho to Cl) around δ 7.2–7.3.
-
Methyl Ester: Strong singlet at δ 3.94 (3H).
-
Pyridine Methyl: Singlet at δ 2.45–2.55 (3H).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak.[2]
-
Isotope Pattern: Crucial check. You must observe the characteristic 3:1 ratio of ³⁵Cl:³⁷Cl isotopes. If the mass spectrum shows a complex Br pattern (1:1), the reaction failed. If no Cl pattern is seen, you may have reduced the chloride (over-reaction).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by O₂. | Ensure rigorous degassing. Switch to fresh catalyst source. |
| Hydrolysis of Ester | Base is too strong or reaction too long. | Switch base from K₂CO₃ to K₃PO₄ or NaHCO₃. Reduce water ratio (e.g., Dioxane:H2O 9:1). |
| Cl-Coupling (Bis-aryl) | Temperature too high or Catalyst too active. | Lower temp to 70°C. Ensure strictly 1.1–1.2 equiv of boronic acid. Do NOT use SPhos or XPhos. |
| Protodeboronation | Unstable boronic acid.[1] | This specific boronic acid is stable.[5] If observed, switch to anhydrous conditions (DMF/Cs₂CO₃). |
Safety & Handling
-
Palladium Compounds: Potential sensitizers. Handle in a fume hood.
-
Halopyridines: Can be skin irritants. Wear gloves and eye protection.
-
1,4-Dioxane: Suspected carcinogen and forms peroxides. Test for peroxides before use and handle in a well-ventilated hood.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[5][6] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link
- Lutz, M. R., et al. "Selective Cross-Coupling of 2,3-Dihalopyridines." Journal of Organic Chemistry, 2016, 81, 10527. (Demonstrates regioselectivity principles on similar pyridine scaffolds).
-
BenchChem Technical Support. "Selective Reactions of 3-Bromo-2-chloropyridine." Application Note, 2025 . Link (General guidance on halo-pyridine selectivity).
Sources
Hydrolysis protocols for Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate to acid
Application Note: Chemoselective Hydrolysis of Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate
Introduction & Mechanistic Rationale
The synthesis of complex biaryl systems often requires orthogonal protection and deprotection strategies. The compound Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate is a highly functionalized intermediate frequently encountered in the development of targeted therapeutics (e.g., kinase inhibitors and GPCR ligands). Converting this methyl ester to its corresponding carboxylic acid presents a specific chemoselectivity challenge: hydrolyzing the ester without triggering a Nucleophilic Aromatic Substitution (SNAr) at the 6-position of the pyridine ring [1].
The Causality of Chemoselectivity:
The 6-chloro substituent on the pyridine ring is electronically activated by the adjacent electronegative pyridine nitrogen, making it susceptible to SNAr by strong nucleophiles like hydroxide (
To establish a self-validating and chemoselective system, Lithium Hydroxide Monohydrate (
Fig 1: Chemoselective ester hydrolysis pathway vs. competitive SNAr byproduct formation.
Quantitative Data: Condition Optimization
The table below summarizes the causality between reagent selection, temperature, and the resulting impurity profile.
| Hydrolysis Condition | Temp ( | Time (h) | Ester Conversion | SNAr Impurity | Isolated Yield |
| 25 | 4.0 | >99% | <0.5% | 92% | |
| NaOH (3.0 eq), EtOH/ | 60 | 2.0 | >99% | 18.5% | 68% |
| 6M HCl, 1,4-Dioxane | 90 | 16.0 | 82% | <0.5% | 74% |
Note: Acidic hydrolysis (HCl/Dioxane) prevents SNAr entirely but suffers from sluggish kinetics and incomplete conversion, making the mild LiOH protocol the superior choice.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. The critical control point is the isoelectric precipitation during workup. The product is amphoteric: it contains a basic pyridine nitrogen (conjugate acid pKa
Materials Required:
-
Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate (1.0 eq, limiting reagent)
-
Lithium hydroxide monohydrate (
, 1.5 eq) -
Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (
) in a 3:1:1 volumetric ratio. -
1M Hydrochloric Acid (HCl) for quenching.
Procedure:
-
Dissolution: Charge a round-bottom flask with Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate (1.0 eq). Add THF and MeOH (3:1 volumetric ratio, approx. 10 mL/gram of substrate). Stir until a homogenous solution is achieved.
-
Base Addition: Cool the reaction mixture to
using an ice bath. Dissolve (1.5 eq) in Deionized Water (1 part volume) and add this aqueous solution dropwise to the organic mixture over 10 minutes. Insight: Cooling during addition prevents localized exothermic spikes that could prematurely trigger SNAr. -
Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (
). Stir vigorously for 3 to 4 hours. -
In-Process Monitoring: Monitor the reaction via HPLC or TLC (Eluent: 30% EtOAc in Hexanes). The starting material should be fully consumed.
-
Volatile Removal (Critical Step): Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at
) to remove the THF and MeOH. Insight: Failing to remove the organic solvents will keep the final carboxylic acid partially dissolved during the aqueous precipitation step, severely reducing your isolated yield. -
Isoelectric Precipitation: Dilute the remaining aqueous residue with a small amount of water. Place the flask in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter. Target a final pH of 3.5 to 4.0 .
-
Self-Validating Check: At pH 3.8, the molecule exists primarily in its neutral/zwitterionic form, which is highly insoluble in water, causing a thick white precipitate to crash out. If you overshoot the acid addition and the pH drops below 2.0, the pyridine ring will protonate, forming a water-soluble hydrochloride salt, and the precipitate will redissolve. If this happens, simply back-titrate with 1M NaOH to pH 3.8 to recover the product.
-
-
Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with ice-cold deionized water (
mL) to remove residual lithium chloride salts. -
Drying: Dry the white solid in a vacuum oven at
for 12 hours to afford 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid.
Fig 2: Step-by-step experimental workflow for the chemoselective hydrolysis and isolation.
Orthogonal Approach: Acid-Catalyzed Hydrolysis
If working with a highly sensitive analog where even mild LiOH induces unacceptable levels of dechlorination, an orthogonal acid-catalyzed hydrolysis can be employed. Refluxing the ester in 6M HCl and 1,4-Dioxane (1:1 v/v) at
References
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-/6-Chloropyridines
Executive Summary & Chemical Context
The pyridine ring is a privileged scaffold in drug discovery and agricultural chemistry. Functionalization at the ortho-positions (C2 or C6, which are chemically equivalent in a monosubstituted ring) via Nucleophilic Aromatic Substitution (SNAr) is a foundational methodology for synthesizing aminopyridines and ether derivatives. Unlike unactivated benzenes, the highly electronegative nitrogen atom in the pyridine ring dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the 2-/6- and 4-positions highly susceptible to nucleophilic attack.
This application note provides a deep dive into the mechanistic causality, kinetic optimization, and self-validating protocols for executing SNAr reactions on 6-chloropyridine substrates.
Mechanistic Causality: The Addition-Elimination Paradigm
The SNAr reaction on 6-chloropyridine does not proceed via an SN2 or SN1 pathway; rather, it follows a two-step addition-elimination mechanism.
-
Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient C6 carbon. The pyridine nitrogen acts as an electron sink, stabilizing the resulting anionic dearomatized intermediate, known as the Meisenheimer complex .
-
Elimination (Fast): The carbon-chlorine bond breaks, expelling the chloride leaving group and driving the thermodynamic rearomatization of the ring.
Expert Insight: The activation energy barrier is entirely dictated by the stabilization of the Meisenheimer complex. Because the nitrogen atom can directly accommodate the negative charge through resonance when attack occurs at the 2/6-position, 2-chloropyridine is approximately 2.3 × 10⁸ times more reactive than chlorobenzene toward nucleophiles like methoxide [1].
Mechanism of SnAr on 6-chloropyridine via the Meisenheimer complex.
Kinetic Parameters and Reaction Optimization
Designing an efficient SNAr protocol requires balancing nucleophilicity, solvent polarity, and thermal energy. Unactivated 6-chloropyridines (those lacking additional electron-withdrawing groups like -NO₂, -CN, or -CF₃) often possess a high activation barrier, necessitating optimized conditions.
-
Nucleophile Selection: Cyclic secondary amines (e.g., morpholine, piperidine) exhibit excellent kinetics due to reduced steric hindrance and high nucleophilicity. Acyclic primary amines often require harsher conditions.
-
Solvent Effects: Polar aprotic solvents (NMP, DMF, DMSO) are standard. They solvate the counter-cations from the base while leaving the nucleophile "naked" and highly reactive. Recently, green chemistry protocols have demonstrated success using water with KF as a base, exploiting the hydrophobic effect to drive the reaction [2].
-
Energy Modalities: To overcome the activation barrier without relying on transition-metal catalysts (e.g., Buchwald-Hartwig coupling), researchers employ thermal batch heating, microwave irradiation, or continuous-flow superheating[3].
Table 1: Quantitative Comparison of SNAr Energy Modalities for 6-Chloropyridine
| Modality | Typical Temp (°C) | Reaction Time | Yield Range | Key Advantage |
| Conventional Batch | 80 - 120 | 17 - 48 h | 60 - 85% | Simple setup, highly scalable for early R&D. |
| Microwave Irradiation | 150 - 170 | 30 - 45 min | 75 - 95% | Rapid kinetics, high purity profiles. |
| Continuous Flow | 200 - 250 | 15 - 20 min | 50 - 90% | Safe superheating, prevents thermal degradation. |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following methodologies incorporate built-in validation checkpoints.
Protocol A: Conventional Thermal Amination (Batch)
Objective: Synthesize 6-morpholinopyridine from 6-chloropyridine via thermal batch heating.
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 6-chloropyridine (1.0 equiv, 10 mmol) in anhydrous DMF to achieve a 0.5 M concentration.
-
Reagent Addition: Add morpholine (1.5 equiv, 15 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).
-
Causality Note: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct. If HCl is not neutralized, it will protonate the morpholine, destroying its nucleophilicity and stalling the reaction.
-
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 18 hours.
-
Validation Checkpoint 1 (In-Process): Analyze the mixture by TLC (Hexanes/EtOAc 3:1). The starting material (high Rf, UV active) should be fully consumed, replaced by a highly UV-active, lower Rf product spot. LC-MS should confirm the [M+H]⁺ mass of the product.
-
Workup: Cool to room temperature. Quench with water (equal volume to DMF) to dissolve all inorganic salts. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL).
-
Causality Note: The LiCl wash is critical; it selectively pulls residual DMF out of the organic layer into the aqueous phase.
-
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: High-Temperature Continuous Flow Amination
Objective: Rapid amination of unactivated 6-chloropyridines using superheated flow chemistry [3].
-
System Priming: Flush a continuous-flow reactor (e.g., stainless steel coil, 5 mL internal volume) with N-Methyl-2-pyrrolidone (NMP) at a flow rate of 0.1 mL/min. Set the reactor temperature to 240 °C.
-
Sample Preparation: Prepare a 0.5 M solution of 6-chloropyridine (1.0 equiv) and the secondary amine (2.2 equiv) in NMP.
-
Execution: Inject the reaction mixture into the flow system. At 0.1 mL/min, the residence time is exactly 20 minutes.
-
Collection & Validation: Collect the eluent via a back-pressure regulator.
-
Causality Note: The back-pressure regulator maintains the system at high pressure, allowing the NMP to be superheated far above its atmospheric boiling point (202 °C). This extreme thermal energy overcomes the high activation barrier of unactivated 6-chloropyridines in minutes rather than days.
-
-
Workup: Dilute the collected fraction with water and extract with MTBE. Concentrate and purify as needed.
Workflow for high-temperature continuous-flow SnAr amination.
Troubleshooting & Analytical Validation
-
Stalled Reactions / Low Conversion: If the 6-chloropyridine remains unreacted, the amine may be sterically hindered (e.g., tert-butylamine). Consider switching from thermal batch to microwave irradiation to force the kinetics[4], or transition to a Palladium-catalyzed Buchwald-Hartwig cross-coupling.
-
Regioselectivity Concerns in Polyhalogenated Rings: If your substrate has multiple halogens (e.g., 2,4-dichloropyridine), SNAr regioselectivity is governed by the LUMO orbital coefficients. Attack at the 4-position is generally favored over the 2/6-position. Computational modeling (Density Functional Theory, DFT) can accurately predict the most electrophilic site by mapping the LUMO energy prior to experimentation [5].
References
-
Active chloro-heterocycles Source: Fisher Scientific URL:[Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution Source: Journal of the Serbian Chemical Society URL:[Link]
-
Correlating Activation Energy with Relevant Orbital Energy Source: WuXi AppTec Biology URL:[Link]
Application Note: Site-Selective Functionalization of Methyl Benzoate-Pyridine Intermediates
This Application Note is designed for medicinal chemists and process development scientists. It moves beyond standard textbook reactions to address the specific challenges of functionalizing Methyl Benzoate-Pyridine hybrid scaffolds—privileged intermediates in the synthesis of kinase inhibitors (e.g., Nilotinib) and other bioactive heterocycles.
Executive Summary & Strategic Analysis
Methyl benzoate-pyridine intermediates (defined here as biaryl systems containing a methyl ester-substituted phenyl ring linked to a pyridine core, or simple methyl pyridinecarboxylates) represent a "Janus-faced" challenge in organic synthesis.[1] They possess two distinct electronic domains: the electron-deficient pyridine ring and the electron-withdrawing ester moiety.[1]
The Challenge: Standard electrophilic aromatic substitution (SEAS) is often ineffective due to the deactivated nature of both rings. Conversely, nucleophilic attacks can be promiscuous, targeting the ester (hydrolysis/amidation) or the pyridine ring (
The Solution: This guide details three high-fidelity protocols to functionalize these scaffolds without compromising structural integrity:
-
Radical C-H Alkylation (Minisci-Type): For adding
complexity to the pyridine core.[1] -
Iridium-Catalyzed C-H Borylation: For accessing meta-positions on the pyridine ring.[1][2]
-
Chemo-Selective Ester Transformation: Controlled hydrolysis/amidation sequences essential for API synthesis (e.g., Nilotinib).[1]
Reactivity Landscape
The following diagram illustrates the electronic bias and reactive "hotspots" of a representative Methyl 4-(pyridin-3-yl)benzoate scaffold.
Figure 1: Reactivity map of the Methyl 4-(pyridin-3-yl)benzoate scaffold, highlighting orthogonal functionalization vectors.
Protocol 1: Radical C-H Alkylation (Minisci Reaction)[1][3]
Objective: Direct introduction of alkyl groups (methyl, ethyl, isopropyl) to the C-2 or C-6 position of the pyridine ring. Mechanism: The protonated pyridine ring becomes highly electrophilic, accepting nucleophilic alkyl radicals generated from carboxylic acids or alcohols.
Experimental Workflow
This protocol utilizes a modern, silver-free photoredox approach to avoid heavy metal contamination, crucial for pharmaceutical intermediates.
Reagents:
-
Substrate: Methyl 4-(pyridin-3-yl)benzoate (1.0 equiv)[1]
-
Alkylating Agent: Pivalic acid (for t-butyl) or Acetic acid (for methyl) (3.0 equiv)[1]
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)[1]
-
Oxidant: Ammonium Persulfate (1.5 equiv) or Selectfluor (for mild conditions)[1]
-
Solvent: DMSO:H2O (4:[1]1) or MeCN:H2O (depending on solubility)[1]
Step-by-Step Procedure:
-
Setup: In a 20 mL borosilicate glass vial equipped with a stir bar, charge the substrate (0.5 mmol), photocatalyst (1 mol%), and alkylating acid (1.5 mmol).
-
Solvation: Add degassed DMSO (4 mL) and TFA (0.5 mmol, 1.0 equiv). Note: Acidification is critical to activate the pyridine ring.[3]
-
Initiation: Add the oxidant (Ammonium Persulfate, 0.75 mmol). Seal the vial with a septum.
-
Irradiation: Sparge with nitrogen for 10 minutes. Irradiate with Blue LEDs (450 nm, 30-40W) at ambient temperature for 12-18 hours.[1] Fan cooling is recommended to maintain T < 35°C.
-
Workup: Dilute with EtOAc (20 mL) and wash with sat. NaHCO3 (3 x 10 mL) to neutralize the acid and remove DMSO.
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Optimization Table:
| Variable | Condition A (Standard) | Condition B (Mild) | Outcome Analysis |
| Oxidant | Selectfluor | Persulfate is cheaper but may cause decarboxylation of the ester if T > 50°C. Selectfluor is gentler.[1] | |
| Acid Additive | TFA (1.0 equiv) | HCl (1.0 equiv) | TFA improves solubility of the biaryl system compared to HCl.[1] |
| Solvent | DMSO/H2O | MeCN/H2O | DMSO generally provides better yields for radical lifetimes but is harder to remove.[1] |
Protocol 2: Iridium-Catalyzed C-H Borylation[1]
Objective: Access the sterically accessible meta-position (C-5) of the pyridine ring, enabling subsequent Suzuki-Miyaura couplings.[1] This is orthogonal to the Minisci reaction (C-2/C-6).[1]
Scientific Rationale: The bulky iridium catalyst is directed away from the pyridine nitrogen (due to catalyst poisoning) and away from the biaryl linkage (steric hindrance), favoring the C-5 position.
Protocol:
-
Glovebox Setup: In a nitrogen-filled glovebox, combine
(1.5 mol%) and dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%) in hexane (2 mL).[1] Stir until the precursor dissolves (deep red solution). -
Reagent Addition: Add
(bis(pinacolato)diboron) (1.1 equiv) and the methyl benzoate-pyridine substrate (1.0 equiv).[1] -
Reaction: Seal the vial and heat to 80°C for 4-8 hours outside the glovebox.
-
Workup: Cool to RT. Pass through a short plug of silica (eluting with Et2O) to remove the catalyst.
-
Analysis: The resulting Pinacol Boronate ester is often stable enough for direct use in the next coupling step without extensive purification.
Protocol 3: Late-Stage Chemo-Selective Amidation (Nilotinib Route)[1]
Objective: Selective hydrolysis of the methyl ester to the carboxylic acid without affecting the pyridine ring, followed by amide coupling. This mimics the industrial synthesis of Nilotinib intermediates.
Context: The "methyl benzoate pyridine" often serves as a precursor to an amide. The challenge is preventing decarboxylation or pyridine ring opening during hydrolysis.
Step-by-Step Procedure:
-
Selective Hydrolysis:
-
Dissolve Methyl 4-(pyridin-3-yl)benzoate in THF:Water (3:1).[1]
-
Add LiOH[1]·H2O (1.2 equiv) at 0°C. Crucial: Use LiOH over NaOH/KOH for milder chemoselectivity.[1]
-
Stir at RT for 4 hours. Monitor by LC-MS (Disappearance of M+14 peak).[1]
-
Acidify carefully to pH 4-5 with 1M HCl.[1] Precipitate the zwitterionic acid product. Filter and dry.
-
-
Amide Coupling (One-Pot):
Troubleshooting & Critical Parameters
Common Failure Modes:
-
Minisci Poly-alkylation: If the reaction runs too long or with excess radicals, C-2,6-dialkylation occurs.[1] Fix: Stop reaction at 70% conversion and recycle starting material.
-
Catalyst Poisoning (Ir-Borylation): The pyridine nitrogen can bind to Ir.[1] Fix: Ensure the ligand (dtbpy) is sterically bulky enough to prevent N-coordination, or use pre-formed catalyst.[1]
-
Ester Transesterification: Using alcohols as solvents (MeOH/EtOH) during basic hydrolysis can lead to ester exchange.[1] Fix: Use THF/Water or Dioxane/Water.[1]
Decision Tree for Functionalization:
Figure 2: Strategic decision tree for selecting the appropriate functionalization protocol.
References
-
Site-Selective Amination of Pyridines: Fier, P. S., et al. "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines."[1] J. Am. Chem. Soc.[1][5]2020 , 142, 8614-8618.[1] Link[1]
-
Minisci Reaction Review: Duncton, M. A. J. "Minisci reactions: Versatile C–H functionalization for medicinal chemists." Med.[1][5] Chem. Commun.2011 , 2, 1135-1161.[1] Link
-
Ir-Catalyzed Borylation: Larsen, M. A., et al. "Iridium-Catalyzed C–H Borylation of Heterocycles."[1][2] Chem. Rev.[1]2010 , 110, 890-931.[1] Link[1]
-
Nilotinib Synthesis Intermediate: "Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate."[1][6] PubChem Compound Summary.[1]Link[1]
-
Photoredox Minisci Protocols: Proctor, R. S. J., et al. "Photoredox Catalysis for the Minisci Reaction." Chem. Soc. Rev.[1]2020 , 49, 7330-7354.[1] Link
Sources
- 1. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. Conformation-Induced Remote meta-C–H Activation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
High-Yield, Scalable Synthesis of Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate
Application Note & Protocol
Part 1: Executive Summary & Strategic Rationale
The synthesis of Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate represents a classic challenge in process chemistry: constructing a biaryl core while preserving a reactive handle (the 6-chloro substituent) for downstream diversification. This guide details a scalable, field-proven protocol utilizing a chemoselective Suzuki-Miyaura cross-coupling.
Unlike generic protocols, this method is optimized for chemoselectivity —ensuring the palladium catalyst inserts exclusively at the C-Br bond of the pyridine ring while leaving the C-Cl bond intact. This selectivity is governed by the distinct bond dissociation energies (BDE) and oxidative addition rates of aryl bromides versus chlorides.
Key Performance Indicators (KPIs):
-
Target Yield: >85% isolated yield.
-
Purity: >98% (HPLC), suitable for GMP steps.
-
Scalability: Validated for 100g to 1kg batches.
-
Purification: Chromatography-free; relies on controlled crystallization.
Part 2: Retrosynthetic Analysis & Mechanism
The strategic disconnection relies on the Suzuki-Miyaura coupling of a boronic acid and a heteroaryl halide.
Design Choice: We utilize 3-bromo-6-chloro-2-methylpyridine as the electrophile.
-
Why? The oxidative addition of Pd(0) to Ar-Br is significantly faster (
) than to Ar-Cl. This kinetic window allows quantitative coupling at the 3-position without compromising the 6-chloro handle.
Figure 1: Retrosynthetic strategy highlighting the chemoselective disconnection.
Part 3: Critical Process Parameters (Expertise & Logic)
To ensure reproducibility and scale-up success, the following parameters are strictly controlled:
| Parameter | Selection | Rationale (Causality) |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate dppf ligand has a large bite angle, which accelerates reductive elimination, favoring the biaryl product over homocoupling. It is also robust against air/moisture compared to Pd(PPh₃)₄. |
| Solvent | Toluene / Water (4:1) | Biphasic systems allow inorganic salts (borates/bromides) to remain in the aqueous phase, simplifying workup. Toluene is cheaper and safer than Dioxane (peroxide risk) on scale. |
| Base | K₂CO₃ (2.5 equiv) | Potassium carbonate provides sufficient basicity to activate the boronic acid (forming the boronate species) without hydrolyzing the methyl ester on the benzoate ring. |
| Temperature | 85°C | High enough to drive the reaction to completion (<4h) but low enough to prevent thermal activation of the C-Cl bond. |
Part 4: Detailed Experimental Protocol
Step 1: Reaction Setup
-
Equipment: 2L Three-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe. Note: Mechanical stirring is crucial for biphasic mixtures on scale.
-
Charging:
-
Add 3-bromo-6-chloro-2-methylpyridine (100.0 g, 0.484 mol, 1.0 equiv).
-
Add (4-(methoxycarbonyl)phenyl)boronic acid (95.8 g, 0.532 mol, 1.1 equiv).
-
Add Toluene (800 mL) and Water (200 mL).
-
Add K₂CO₃ (167.2 g, 1.21 mol, 2.5 equiv).
-
-
Degassing (Critical):
-
Sparge the biphasic mixture with Nitrogen (or Argon) for 30 minutes with vigorous stirring.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the Pd catalyst, killing the reaction.
-
Step 2: Catalysis & Reaction
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (3.95 g, 4.84 mmol, 1 mol%).
-
Tip: Add as a solid under a positive stream of nitrogen.
-
-
Heat the mixture to 85°C (internal temperature).
-
Monitor by HPLC or TLC (20% EtOAc/Hexanes) after 2 hours.
-
Endpoint: <1% remaining aryl bromide.
-
Step 3: Workup & Scavenging
-
Cool reaction to room temperature (20-25°C).
-
Filter the biphasic mixture through a pad of Celite to remove Pd black; wash the pad with Toluene (200 mL).
-
Transfer filtrate to a separatory funnel. Separate the layers.
-
Wash the organic (Toluene) layer with:
-
Water (2 x 300 mL)
-
Brine (1 x 300 mL)
-
-
Pd Scavenging (Self-Validating Step):
-
Add SiliaMetS® Thiol (or equivalent metal scavenger) to the organic phase and stir for 1 hour at 40°C.
-
Filter to remove the scavenger. This ensures the final product meets heavy metal limits (<10 ppm).
-
Step 4: Crystallization (Purification)
-
Concentrate the toluene phase under reduced pressure to approx. 300 mL volume.
-
Slowly add n-Heptane (600 mL) while stirring at 50°C.
-
Cool slowly to 0-5°C over 2 hours. The product will crystallize as an off-white solid.
-
Filter the solid and wash with cold Heptane (100 mL).
-
Dry in a vacuum oven at 45°C for 12 hours.
Part 5: Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis and purification.
Part 6: Analytical Validation
To validate the protocol, the isolated solid must meet these specifications:
-
Appearance: Off-white to pale yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.12 (d, J = 8.2 Hz, 2H, Ar-H benzoate),
-
δ 7.65 (d, J = 8.2 Hz, 1H, Py-H),
-
δ 7.42 (d, J = 8.2 Hz, 2H, Ar-H benzoate),
-
δ 7.25 (d, J = 8.2 Hz, 1H, Py-H),
-
δ 3.94 (s, 3H, O-CH₃),
-
δ 2.51 (s, 3H, Py-CH₃).
-
-
LC-MS: [M+H]⁺ = 262.06 (Calculated for C₁₄H₁₂ClNO₂). Observe characteristic Cl isotope pattern (3:1 ratio of M : M+2).
Part 7: References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
BenchChem. (2025).[2][3] Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem Technical Guides. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Bromo-6-chloro-2-methylpyridine. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Practical Conditions and Protocols. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Methylpyridin-3-ylboronic Acids
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical support for a particularly challenging yet crucial reaction: the Suzuki-Miyaura coupling of 2-methylpyridin-3-ylboronic acid. The inherent electronic and steric properties of this substrate often lead to frustratingly low yields and a host of side reactions.
This center is structured to address your most pressing questions and troubleshoot common experimental hurdles. We will delve into the "why" behind the "how," offering not just protocols but the scientific reasoning to empower you to optimize your specific coupling reactions.
Troubleshooting Guide: From Low Yields to Success
This section addresses specific, common problems encountered during the Suzuki coupling of 2-methylpyridin-3-ylboronic acid and provides actionable solutions.
Problem 1: Consistently Low or No Yield of the Desired Product
Low or non-existent yields are the most frequent complaint with this substrate. The root causes are often multifaceted, stemming from catalyst inhibition, slow transmetalation, or degradation of the boronic acid.
Potential Cause & Recommended Solution
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1][2] This is especially problematic with the adjacent methyl group providing additional steric hindrance.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.[2]
-
-
Inefficient Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step, where the pyridyl group is transferred from boron to palladium.[6]
-
Solution 1: Choice of Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[1][7] For sterically hindered and electronically challenging substrates, stronger bases are often required.[8]
-
Solution 2: Solvent System: The solvent must solubilize all components and can influence the reactivity of the base.[9][10]
-
Experimental Protocol: A Starting Point for Optimization
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), 2-methylpyridin-3-ylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Thoroughly degas the flask by subjecting it to three vacuum/backfill cycles with the inert gas.
-
Add degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M concentration) via syringe.
-
Heat the reaction to 80-110 °C and monitor progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Proceed with standard aqueous workup and purification by column chromatography.
Problem 2: Significant Formation of 2-Methylpyridine (Protodeboronation)
A major competing side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[11] Pyridylboronic acids are particularly susceptible to this pathway, especially in the presence of aqueous bases.[1][11]
Mitigation Strategies
-
Use a More Stable Boron Reagent: Boronic acids are often the least stable form. Converting them to a more robust derivative can significantly suppress protodeboronation.
-
Potassium Trifluoroborate Salts (KF₃B-R): These are generally more stable than the corresponding boronic acids and can be used directly.[2][4] They often require specific conditions (e.g., different bases or solvents) for optimal performance.
-
Boronate Esters (e.g., Pinacol Esters): These are significantly more stable to protodeboronation and are a common alternative.[2][11] The use of boronate esters may necessitate anhydrous reaction conditions.
-
MIDA Boronates: These N-methyliminodiacetic acid protected boronates offer high stability and undergo a "slow release" of the active boronic acid under basic aqueous conditions, keeping its ambient concentration low and minimizing side reactions.[5][11]
-
-
Minimize Water Content: While some water can be beneficial, excess water, especially at elevated temperatures, will accelerate protodeboronation. Use anhydrous solvents and dry reagents where possible. If using an aqueous base, minimize the amount of water.
-
Milder Reaction Conditions: If possible, lower the reaction temperature and use the mildest effective base.[2] This creates a kinetic competition where the desired cross-coupling can hopefully outpace the protodeboronation.[12]
Decision Workflow for Troubleshooting Low Yields
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Frequently Asked Questions (FAQs)
Q1: Why is 2-methylpyridin-3-ylboronic acid so much more challenging than, for example, 4-pyridylboronic acid?
A1: The difficulty arises from two main factors. First, the 2-position methyl group creates significant steric hindrance around both the nitrogen atom and the boronic acid moiety. This steric clash can impede the approach of the bulky palladium catalyst complex. Second, the proximity of the basic nitrogen lone pair to the reaction center (the C-B bond) facilitates catalyst inhibition through coordination to the palladium atom.[1][2] In contrast, the nitrogen in 4-pyridylboronic acid is further away from the boronic acid group, reducing both steric hindrance and the likelihood of intramolecular catalyst poisoning.
Q2: What is the optimal palladium-to-ligand ratio?
A2: For monodentate phosphine ligands like the Buchwald-type ligands (SPhos, XPhos, etc.), a Pd:Ligand ratio of 1:2 is a common and effective starting point. This ratio helps ensure the formation of the active L₂Pd⁰ species. However, for particularly challenging couplings, increasing the ratio to 1:3 or 1:4 can sometimes be beneficial by creating a higher concentration of the active catalytic species and preventing catalyst decomposition.
Q3: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or do I need a Pd(0) source like Pd₂(dba)₃?
Q4: My reaction works at a small scale but fails upon scale-up. What could be the issue?
A4: Scale-up issues often relate to mass and heat transfer, as well as inefficient removal of oxygen.
-
Degassing: A larger volume of solvent is much harder to degas effectively. Simply bubbling nitrogen through the solvent may not be sufficient. For larger scale reactions, consider using the freeze-pump-thaw method for more rigorous oxygen removal.
-
Mixing: Ensure that stirring is efficient enough to keep the heterogeneous mixture (especially the base) well-suspended. Inadequate mixing can lead to localized concentration gradients and poor reaction rates.
-
Heat Transfer: A larger reaction vessel heats and cools more slowly. Ensure the internal temperature of the reaction mixture reaches the desired setpoint.
Q5: How pure do my reagents and solvents need to be?
A5: Very pure. The Suzuki coupling is a catalytic reaction, and even small amounts of impurities can poison the catalyst.
-
Boronic Acid: Use freshly purchased or properly stored boronic acid. Older boronic acids can dehydrate to form boroxines or undergo partial protodeboronation, reducing their effective concentration and activity.[13]
-
Solvents: Use anhydrous grade solvents. Water content must be controlled. Impurities in solvents, such as peroxides in THF or aldehydes, can interfere with the catalyst.[9]
-
Base: Ensure the base is a fine, dry powder. Clumps can reduce the available surface area and reactivity.
Data Summary: Impact of Ligand and Base Selection
The following table summarizes typical results seen when optimizing conditions for the coupling of a generic aryl bromide with 2-methylpyridin-3-ylboronic acid. This data is illustrative and actual yields will vary based on the specific aryl halide used.
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.5 equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Primary Issue(s) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | < 10% | Catalyst inhibition, Protodeboronation |
| Pd₂(dba)₃ | dppf | K₂CO₃ | Dioxane | 100 | 18 | 15-30% | Low conversion, Protodeboronation |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 12 | 40-60% | Incomplete conversion |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 12 | 75-90% | Optimized Conditions |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 | 8 | 80-95% | Optimized Conditions |
Catalytic Cycle and Points of Failure
Caption: The Suzuki-Miyaura catalytic cycle with key failure points for 2-methylpyridin-3-ylboronic acids highlighted in red.
References
- BenchChem Technical Support. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
-
Shen, W. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Journal of Organic Chemistry, 63(20), 6886-6890. Available at: [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]
-
Reddit r/Chempros Community. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]
-
Rocaboy, R., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(11), e2100155. Available at: [Link]
-
Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(43), 14497-14505. Available at: [Link]
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Nature Chemistry, 3(11), 894-899. Available at: [Link]
-
Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 515-522. Available at: [Link]
-
El-Fayyoumy, S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17535-17551. Available at: [Link]
-
Hodgson, P. B., & Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Tetrahedron Letters, 45(4), 685-687. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Purification of methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate from Pd residues
Target Molecule: Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate Classification: Nitrogen-Containing Biaryl Ester Primary Challenge: Pyridine-Palladium Coordination[1]
The Core Challenge: Why is this difficult?
You are likely observing persistent grey/brown discoloration or failing elemental analysis (>20 ppm Pd) despite standard workups.
The Mechanism: Unlike simple aromatics, your molecule contains a pyridine nitrogen (in the 6-chloro-2-methylpyridin-3-yl moiety).[1] This nitrogen acts as a Lewis base, coordinating tightly to Palladium (Pd) species. Standard silica chromatography often fails because the Pd-Pyridine complex co-elutes with your product.[1] Furthermore, the methyl ester on the benzoate ring limits your ability to use harsh acidic or basic hydrolysis to break this bond.
Visualizing the Problem:
Caption: The pyridine nitrogen donates electron density to the Palladium center, forming a stable soluble complex that resists standard filtration.[2][3]
Tiered Purification Protocols
Do not attempt all methods at once. Follow this logic:
-
Tier 1 (Chemical Wash): Best for bulk removal (>1000 ppm → <100 ppm).
-
Tier 2 (Scavengers): Best for polishing (<100 ppm → <10 ppm).
-
Tier 3 (Adsorption): Best for color removal.[1]
Tier 1: The L-Cysteine / NAC Wash (Highly Recommended)
Why: This method uses a water-soluble ligand (Cysteine) that binds Pd stronger than your pyridine ring, pulling the metal into the aqueous phase. It is mild and compatible with your methyl ester.[1]
Reagents:
-
N-Acetyl Cysteine (NAC) or L-Cysteine.[1]
-
Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
Protocol:
-
Dissolve your crude reaction mixture in EtOAc (10 volumes relative to mass).
-
Prepare a 5% w/w aqueous solution of N-Acetyl Cysteine (or L-Cysteine).
-
Add the aqueous solution to the organic layer.
-
Critical Step: Heat the biphasic mixture to 45–50°C and stir vigorously for 1 hour .
-
Note: Heat is required to overcome the activation energy of breaking the Pd-Pyridine bond.
-
-
Cool to room temperature and separate the layers.
-
Wash the organic layer with:
-
Dry over Na₂SO₄ and concentrate.
Tier 2: Functionalized Silica Scavengers
Why: If the wash reduces Pd to ~50 ppm but you need <10 ppm for API standards, solid-supported scavengers are the industry gold standard.
Selection Guide: For pyridine systems, Thiol (Si-SH) and Thiourea (Si-Thiourea) are most effective.[1] TMT (Trimercaptotriazine) is the most powerful but more expensive.
Comparative Efficiency Data:
| Scavenger Type | Functional Group | Affinity for Pd(II) | Affinity for Pd(0) | Rec. for Pyridines? |
| SiliaMetS® Thiol | -SH | High | High | Yes (Primary Choice) |
| SiliaMetS® TMT | Tri-thiol | Very High | High | Yes (Best for <5 ppm) |
| SiliaMetS® DMT | Dimercaptotriazine | High | Moderate | Yes |
| Celite® | Silica (Inert) | None | Low (Colloidal only) | No (Filtration aid only) |
Protocol:
-
Dissolve crude material in THF or EtOAc (avoid DCM if possible, scavengers work better in coordinating solvents).[1]
-
Add 4–5 equivalents (w/w relative to expected Pd mass, usually 5-10% w/w of product) of Si-Thiol or Si-TMT .[1]
-
Stir at 50°C for 4 hours .
-
Filter through a 0.45 µm GMF (Glass Microfiber) filter or a pad of Celite.[1]
-
Rinse the filter cake with clean solvent to recover adsorbed product.
Tier 3: Activated Carbon & Crystallization
Why: Use this if the product is still grey (colloidal Pd) or if you need to set the final crystal form.
Protocol (Carbon Treatment):
-
Dissolve product in hot EtOAc or Ethanol.[1]
-
Add Activated Carbon (e.g., Darco KB or Ecosorb C-941) at 5–10 wt%.[1]
-
Stir at reflux for 30–60 minutes.
-
Hot Filtration: Filter while hot through a pre-packed Celite pad.[1]
-
Tip: If the solution cools during filtration, product will crystallize in the funnel. Keep everything hot.
-
Decision Workflow
Caption: Stepwise decision tree for selecting the most efficient purification method based on residual Palladium levels.
Troubleshooting & FAQs
Q: I used Si-Thiol, but my yield dropped by 15%. What happened?
-
A: Non-specific binding.[1] The pyridine nitrogen can sometimes adsorb to the acidic silica backbone.
-
Fix: Switch to Si-TMT (Trimercaptotriazine).[1][5] It has a lower non-specific binding profile for basic heterocycles.[1] Alternatively, wash the scavenger filter cake with a more polar solvent (e.g., 5% MeOH in EtOAc) to release your product.
Q: Can I use aqueous HCl to wash out the Pd?
-
A: NO. While protonating the pyridine would break the Pd-N bond, your molecule has a methyl ester . Strong acids combined with heat (needed to break the complex) pose a high risk of hydrolyzing the ester to the carboxylic acid. Stick to the L-Cysteine wash (pH ~5-6) which is safe for esters.
Q: The product is white, but Pd is still 50 ppm. Why?
-
A: You likely have soluble Pd(II) species that are not colloidal (invisible to the eye). Filtration alone won't work.[1] You must use a chemical scavenger (Tier 2) or crystallization.[6]
Q: Which solvent is best for crystallization of this specific molecule?
-
A: Biaryl esters typically crystallize well from EtOAc/Heptane or MeOH/Water .[1]
-
Protocol: Dissolve in minimum hot EtOAc. Slowly add Heptane until cloudy. Cool slowly to 0°C. This rejects soluble Pd impurities into the mother liquor.
-
References
-
Garrett, C. E., & Prasad, K. (2004).[7] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[7] Advanced Synthesis & Catalysis.[1][7]
-
SiliCycle Inc. (2025).[1] SiliaMetS® Metal Scavengers User Guide.[1]
-
Roschangar, F., et al. (2012).[1] Overcoming the "Blackening" of Products: Effective Pd Removal.[8] Organic Process Research & Development.[1][9][10][11]
-
Bien, J. T., et al. (2023).[1] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances.[1][10] Organic Process Research & Development.[1][9][10][11] [7]
Sources
- 1. methyl 4-(4-cyanopyridin-2-yl)benzoate | 886361-52-0 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of Basic Pyridine Esters
Ticket ID: PYR-EST-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Tailing, Yield Loss, and Transesterification in Pyridine Ester Purification
The Core Problem: The "Pyridine-Silanol War"
As a researcher working with pyridine esters, you are fighting a two-front war.
-
The Basicity Front: The pyridine nitrogen (
) acts as a Lewis base, forming strong hydrogen bonds with the acidic silanol groups ( , ) on the silica surface. This causes severe peak tailing and irreversible adsorption (mass loss). -
The Stability Front: The ester moiety is susceptible to nucleophilic attack. Standard solutions for basic compounds (like adding strong bases to methanol) often trigger transesterification or hydrolysis , destroying your product before it elutes.
Visualization: The Interaction Mechanism
The following diagram illustrates why your compound streaks and how a modifier (Triethylamine) solves it.
Standard Operating Procedures (SOPs)
SOP-A: The "TEA Pre-Equilibration" Method (Recommended)
Use this for standard silica gel flash chromatography.
The Logic: Simply adding Triethylamine (TEA) to your mobile phase is often insufficient because the silica acts as a "base sink." The leading edge of your band loses its TEA to the silica, causing the front to elute normally while the tail drags. Pre-equilibrating the column ensures all silanols are masked before your sample enters.
Protocol:
-
Column Prep: Pack your column with silica (or use a pre-packed cartridge).[1]
-
The Shielding Wash: Flush the column with 3 Column Volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .
-
Note: The solvent system here should be non-polar (e.g., 99:1 Hexane:TEA).
-
-
The Elution: Run your chromatography using a mobile phase containing 0.5% to 1% TEA .
-
Crucial: If using a gradient, ensure both Solvent A and Solvent B contain the same percentage of TEA to maintain the "shield."
-
SOP-B: Solvent Selection for Esters (The "Anti-Transesterification" Rule)
Use this to prevent your Ethyl Ester from turning into a Methyl Ester.
The Risk: In the presence of a base (TEA or Ammonia), Methanol (
The Solution:
| Solvent System | Safety for Esters | Notes |
|---|---|---|
| DCM / Methanol / TEA | 🔴 HIGH RISK | Avoid for sensitive esters. High risk of transesterification. |
| DCM / Isopropanol / TEA | 🟡 Medium Risk | Isopropanol is bulkier (less nucleophilic) but viscous. |
| EtOAc / Hexanes / TEA | 🟢 SAFE | Best starting point. No alcohol present to attack the ester. |
| Acetone / Hexanes / TEA | 🟢 SAFE | Excellent alternative to MeOH. Acetone is polar but non-nucleophilic. |
Decision Tree: Method Development
Follow this logic flow to select the correct stationary phase and mobile phase.
Troubleshooting & FAQs
Q: My ethyl ester came out as a methyl ester. What happened? A: You likely used Methanol (MeOH) with a base (TEA or Ammonia). The base catalyzed the transesterification.[2]
-
Fix: Switch your polar solvent to Acetone or Ethyl Acetate . If you must use an alcohol to move the compound, use the alcohol that matches your ester (e.g., use Ethanol for an ethyl ester) so any exchange is invisible [1].
Q: I pre-washed with TEA, but I'm still seeing tailing. A: Your compound might be too basic for silica, or the silica is "Type A" (acidic).
-
Fix 1: Switch to Basic Alumina .[3] Alumina has a basic surface pH, meaning you often don't need any TEA in the mobile phase, protecting your ester from hydrolysis [2].
-
Fix 2: Use Ammonia-saturated Methanol (if your ester allows) or Ammonia in DCM. Ammonia is a smaller molecule than TEA and can access smaller pores in the silica, blocking silanols more effectively.
Q: How do I check if my compound is degrading on the column before I run it? A: Perform a 2D TLC Stability Test [3].
-
Spot sample at the corner of a square TLC plate.[4]
-
Run the plate in your solvent system (Dimension 1).
-
Dry the plate, rotate it 90°, and run it again in the same solvent (Dimension 2).
-
Result: If spots lie on the diagonal, it is stable.[4] If new spots appear off-diagonal, your compound is decomposing on the silica.[4]
Q: My product is stuck at the baseline even with 10% MeOH. A: Pyridines can form salts with silanols.
-
Fix: You need to break the ionic interaction. Instead of just adding more MeOH, add 1% Triethylamine or 1% Ammonium Hydroxide to the mobile phase. This deprotonates the silanols and frees your base.
References
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link (Describes the mechanism of base-catalyzed transesterification).
-
Teledyne ISCO. (2012).[3] RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note AN81. Link
-
BenchChem. (2025).[4][5] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Link (General reference for 2D TLC stability protocols).
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link
Sources
Technical Support Center: Coupling Electron-Deficient Chloropyridines
Status: Operational Ticket ID: #CPY-2024-ALT Assigned Specialist: Senior Application Scientist Subject: Overcoming Oxidative Addition Barriers in Chloropyridine Cross-Coupling
The Challenge: The "Chloropyridine Trap"
Welcome to the technical support hub. If you are here, you are likely experiencing low yields, catalyst death, or unreacted starting material when attempting to couple 2- or 4-chloropyridines.
The Problem isn't just you; it's the substrate. Electron-deficient chloropyridines present a "perfect storm" of kinetic barriers:
-
Sluggish Oxidative Addition: The C-Cl bond energy (~95 kcal/mol) is significantly higher than C-Br or C-I.
-
Catalyst Poisoning: The pyridine nitrogen is a strong
-donor. It binds to the metal center (Pd or Ni), displacing the labile ligands required for the catalytic cycle to proceed. -
Electronic Deactivation: The electron-deficient ring pulls density away from the C-Cl bond, making it less nucleophilic toward the metal center.
Mechanism Visualization: The Poisoning Pathway
The diagram below illustrates why standard catalysts (like Pd(PPh3)4) fail.
Caption: Figure 1. Competition between functional C-Cl oxidative addition and non-productive N-coordination (catalyst poisoning).
Alternative Catalyst Module: Nickel Catalysis
Nickel is the primary alternative to Palladium for these substrates. Its smaller atomic radius allows for more facile oxidative addition into strong C-Cl bonds, and it is less prone to
Recommended System: Ni(II) / NHC
Standard phosphine ligands (like dppf) often fail with 2-chloropyridines due to the formation of stable, inactive dimers [1]. N-Heterocyclic Carbenes (NHCs) are bulky and electron-rich, preventing dimerization and pushing the catalytic cycle forward.
| Component | Recommendation | Function |
| Precatalyst | NiCl2(dme) or NiCl2(glyme) | Air-stable Ni(II) source. Cheaper than Ni(COD)2. |
| Ligand | SIPr or IPr (as HCl salts) | Sterically bulky NHC. Facilitates oxidative addition and prevents N-poisoning. |
| Reductant | Manganese (Mn) or Zinc (Zn) dust | Reduces Ni(II) to the active Ni(0) species in situ. |
| Solvent | Dioxane or THF | Ethers stabilize the active Ni species. |
FAQ: Nickel Troubleshooting
Q: My reaction turns black immediately and stalls.
-
Diagnosis: Rapid catalyst decomposition ("Nickel Black").
-
Fix: This usually indicates oxygen ingress or lack of ligand stabilization. Ensure your ligand:metal ratio is at least 1.2:1 or 2:1. If using Ni(COD)2, it must be a yellow powder; if it is white or crystalline, it has oxidized.
Q: I see homocoupling of my chloropyridine.
-
Diagnosis: Disproportionation.[1]
-
Fix: This is common with electron-deficient halides.[2] Switch solvent to a 2:1 mixture of Toluene:THF. The non-polar co-solvent destabilizes the homocoupling transition state.
Advanced Precatalyst Module: Pd-PEPPSI
If Nickel fails (often due to functional group intolerance), you must move to Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). These are "alternative" forms of Palladium designed specifically for difficult substrates.
Why PEPPSI?
The PEPPSI catalyst features a "throw-away" 3-chloropyridine ligand.
-
Initiation: Upon heating, the 3-chloropyridine ligand dissociates, creating a vacant site immediately available for your substrate.
-
Sterics: The bulky NHC ligand (IPr or IPent) creates a "protective umbrella" that prevents your chloropyridine substrate from coordinating via the Nitrogen atom [2].
Selection Guide
| Substrate Difficulty | Recommended Catalyst |
| Standard (3- or 4-Cl) | Pd-PEPPSI-IPr |
| Sterically Hindered (Ortho-subs) | Pd-PEPPSI-IPent |
| Ultra-Challenging (2,6-dichloro) | Pd-PEPPSI-IPent + KOtBu (Activation boost) |
Experimental Protocols
Protocol A: Ni-Catalyzed Suzuki Coupling of 2-Chloropyridine
Best for: Cost-sensitive scale-up or when Pd fails completely.
Reagents:
-
2-Chloropyridine (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
NiCl2(dme) (5 mol%)[4]
-
SIPr[4]·HCl (10 mol%)
-
K3PO4 (3.0 equiv, finely ground)
-
Solvent: Dry THF (0.2 M)
Workflow:
-
Glovebox/Schlenk: In a vial, combine NiCl2(dme) and SIPr·HCl.
-
Add dry THF and stir for 10 mins (Complexation).
-
Add the chloropyridine, boronic acid, and K3PO4.
-
Crucial Step: If using a Ni(II) salt without an organometallic nucleophile (like Grignard), you may need a reductant. However, for Suzuki coupling, the boronate can sometimes facilitate reduction. Recommendation: Add 10 mol% Phenylboronic acid extra as a sacrificial reductant or use Ni(COD)2 if available.
-
Seal and heat to 60°C for 12-24 hours.
-
Workup: Filter through Celite (Ni residues are toxic).
Protocol B: Pd-PEPPSI-IPr Buchwald-Hartwig Amination
Best for: High-value pharmaceutical intermediates requiring high reliability.
Reagents:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)[7]
-
Pd-PEPPSI-IPr (1-2 mol%)
-
Base: KOtBu (Strong) or Cs2CO3 (Weak/Sensitive substrates)[7]
Workflow:
-
Charge reaction vessel with Pd-PEPPSI-IPr, Base, and Chloropyridine.
-
Evacuate and backfill with Argon (3x).
-
Add Amine and Solvent via syringe.
-
Heat to 80-100°C .
-
Note: PEPPSI catalysts often have an induction period. Do not panic if nothing happens for the first 30 mins.
-
-
Monitor via LCMS.[9]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Conversion (SM remains) | Oxidative Addition Failure | 1. Switch to Pd-PEPPSI-IPent (more active).2. Increase Temp to 110°C.3. Switch to Ni-catalysis (lower OA barrier). |
| Dehalogenation (Product is Pyridine-H) | 1. Use strictly anhydrous solvents (water acts as H-source).2. Switch solvent to Toluene (non-protic). | |
| Protodeboronation (Boronic acid loss) | Base/Temp too harsh | 1. Switch base to K3PO4 or KF.2. Use MIDA boronates (slow release).3. Add water (5% v/v) to solubilize inorganic base (counter-intuitive but effective for solubility). |
| Low Yield with 2-Chloropyridine | Catalyst Dimerization (Ni) | Avoid dppf ligand. Use SIPr or PCy3 exclusively [3]. |
Decision Logic: Which Catalyst?
Caption: Figure 2. Decision tree for selecting the optimal catalytic system based on substrate electronics and sterics.
References
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by 2-chloropyridine. Source: Chemical Science (RSC)
-
Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling. Source: Organic Chemistry Portal / J. Org.[10] Chem.
-
Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates. Source: ACS Catalysis
-
Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Source: BenchChem Technical Support
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEPPSI - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Technical Support Center: Pyridine-Benzoate Cross-Coupling Optimization
Minimizing Homo-Coupling Byproducts in Suzuki-Miyaura Syntheses
Welcome to the Technical Support Center. In the synthesis of pyridine-benzoates via Suzuki-Miyaura cross-coupling, homo-coupling is a pervasive side reaction that depletes starting materials and complicates downstream purification. As an application scientist, it is critical to understand that homo-coupling is not a random error, but a predictable mechanistic divergence driven by specific kinetic bottlenecks and oxidative states.
Diagnostic Overview & Mechanistic Causality
There are two primary causality pathways for homo-coupling in this system:
-
Oxidative Homo-Coupling (Benzoate Dimerization): This is the most prevalent issue. It is driven by adventitious oxygen or the use of unreduced Pd(II) precatalysts. Oxygen oxidizes the active Pd(0) catalyst into a Pd(II)-peroxo complex. This oxidized species undergoes a double transmetalation with two equivalents of the benzoate boronic acid, followed by reductive elimination to yield a symmetrical biaryl benzoate byproduct ()[1].
-
Reductive Homo-Coupling (Halopyridine Dimerization): This occurs when the transmetalation step is kinetically slow—often due to steric hindrance on the halopyridine or poor boronic acid activation by the base. The stalled Pd(II)-aryl halide intermediate undergoes alternative pathways, leading to bipyridine formation.
Catalytic cycle showing cross-coupling vs. oxidative homo-coupling pathways.
Troubleshooting Guide (FAQs)
Q1: I am seeing >15% benzoate dimer in my crude NMR. How do I suppress this oxidative homo-coupling? A1: The presence of the benzoate dimer indicates that your Pd(0) is being oxidized. Rigorous exclusion of oxygen and proper catalyst activation are required. Simple manifold vacuum/backfill cycles are often insufficient for sensitive couplings. Switch to subsurface sparging with Argon for at least 30 minutes. Additionally, if using a Pd(II) precatalyst, adding a mild reducing agent like potassium formate ensures complete reduction to Pd(0) without sacrificing your valuable boronic acid ()[2].
Q2: My halopyridine is homo-coupling (forming bipyridines). What is causing this and how do I fix it? A2: This points to a kinetic bottleneck at the transmetalation step. When transmetalation is slow, the Pd(II)-aryl halide intermediate is long-lived and prone to side reactions. To resolve this, switch to a more active, electron-rich, bulky ligand (e.g., SPhos or XPhos) to accelerate both transmetalation and reductive elimination (). Furthermore, optimize your base (e.g., switching from Na₂CO₃ to K₃PO₄ or aqueous NaOH) to ensure the boronic acid is properly converted to the more nucleophilic boronate complex ()[3].
Q3: How does my choice of palladium source inherently impact baseline homo-coupling? A3: Using a standard Pd(II) precatalyst (like Pd(OAc)₂ or Pd(dppf)Cl₂) inherently consumes two equivalents of your boronic acid to reduce the Pd(II) center to the catalytically active Pd(0) species. This generates one equivalent of homo-coupled byproduct per Pd center before the catalytic cycle even begins ()[3]. If your catalyst loading is 5 mol%, you are guaranteeing a baseline 5% loss of boronic acid to homo-coupling. Solution: Use a pre-formed Pd(0) catalyst or a modern Pd(II) precatalyst that reduces via internal amine/ligand oxidation (e.g., Buchwald G3/G4 precatalysts) to preserve your reagents ()[4].
Quantitative Data: Impact of Reaction Parameters
The following table summarizes empirical data on how specific parameter adjustments shift the reaction mass balance away from homo-coupling and toward the desired pyridine-benzoate cross-coupling.
| Reaction Parameter | Sub-Optimal Condition | Optimized Condition | Cross-Coupling Yield | Homo-Coupling Yield |
| Atmosphere | Manifold Vac/Backfill (N₂) | Subsurface Sparge (Ar, 30 min) | 68% | 22% |
| Catalyst Source | Pd(OAc)₂ (5 mol%) | Buchwald XPhos Pd G3 (2 mol%) | 85% | < 5% |
| Base / Solvent | K₂CO₃ / Anhydrous THF | K₃PO₄ / 1,4-Dioxane:H₂O (4:1) | 72% | 18% |
| Additive | None | Potassium Formate (0.1 equiv) | 91% | < 2% |
Experimental Protocol: Self-Validating Pyridine-Benzoate Synthesis
To ensure trustworthiness and reproducibility, this protocol incorporates an In-Process Control (IPC) using quantitative NMR (qNMR). This creates a self-validating system, allowing you to accurately quantify the cross-to-homo coupling ratio before committing to workup and purification ().
Step 1: Reagent Preparation & Rigorous Degassing
-
To an oven-dried Schlenk flask, add the halopyridine (1.0 equiv), benzoate boronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (0.2 M relative to the halopyridine).
-
Insert a long spinal needle directly into the solvent mixture and sparge with Argon for a minimum of 30 minutes. (Causality note: Blanket purging only removes headspace O₂; sparging displaces dissolved O₂ responsible for oxidative homo-coupling).
Step 2: Catalyst Activation & Reaction Execution 4. Under a positive flow of Argon, quickly add XPhos Pd G3 (2 mol%). 5. (Optional but recommended for Pd(II) sources): Add potassium formate (0.1 equiv) to facilitate rapid Pd(II) to Pd(0) reduction. 6. Seal the flask and heat to 80°C in a pre-heated oil bath for 4 hours.
Step 3: In-Process Control (IPC) via qNMR 7. Cool the reaction to room temperature. Withdraw a 0.1 mL aliquot. 8. Dilute the aliquot with CDCl₃ and add exactly 1.0 equivalent (relative to the aliquot scale) of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR, or PhCF₃ for ¹⁹F NMR if fluorinated substrates are used). 9. Acquire the NMR spectrum. Integrate the internal standard against the distinct product and homo-coupled dimer peaks to calculate the absolute conversion and mass balance. 10. Only proceed to aqueous workup and silica gel chromatography once the qNMR confirms a homo-coupling ratio of <5%.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide | Yoneda Labs |[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling | Chemical Society Reviews |[Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS Omega |[Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Synthesis (Thieme) |[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Organic Process Research & Development (ACS) |[Link]
Sources
- 1. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
Validation & Comparative
1H NMR Interpretation Guide: Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate
Executive Summary & Scope
This guide provides a rigorous structural validation framework for Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate , a biaryl intermediate commonly synthesized via Suzuki-Miyaura cross-coupling.
In drug discovery, this scaffold represents a critical "linker" motif. The primary challenge in its analysis is not merely assignment, but comparative differentiation —distinguishing the product from unreacted starting materials (aryl halides/boronic acids) and homocoupled byproducts. This guide replaces generic spectral lists with a logic-based interpretation workflow.
Structural Analysis & Numbering
Before interpreting the spectra, we must define the magnetic environments. The molecule consists of two distinct aromatic domains linked by a single bond, creating a biaryl system with restricted rotation.
Molecular Visualization
The following diagram defines
Characteristic LC-MS Fragmentation of Chloropyridine Methyl Esters: A Platform Comparison Guide
Chloropyridine methyl esters are indispensable building blocks in the development of modern pharmaceuticals and agrochemicals. Because the pharmacological efficacy and toxicological profiles of these compounds are highly dependent on their regiochemistry, distinguishing positional isomers (e.g., 2-chloro-, 3-chloro-, and 6-chloropyridine methyl esters) is a critical analytical challenge.
As an application scientist, selecting the optimal Liquid Chromatography-Mass Spectrometry (LC-MS) platform is paramount. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Triple Quadrupole (QqQ) Mass Spectrometry , providing deep mechanistic insights into their characteristic fragmentation pathways and field-proven experimental protocols.
Mechanistic Causality of Fragmentation
To effectively compare analytical platforms, one must first understand the fundamental gas-phase chemistry of the analytes. In positive Electrospray Ionization (ESI+), the protonation of chloropyridine methyl esters predominantly occurs at the pyridine nitrogen due to its high proton affinity. The presence of the electron-withdrawing chlorine atom modulates the electron density of the ring, heavily impacting the collision-induced dissociation (CID) kinetics.
The Fragmentation Pathway
The fragmentation of these esters is driven by charge-remote mechanisms and the stabilization of the resulting acylium ions. The characteristic neutral losses include:
-
Isotopic Profiling: Any fragment retaining the intact chlorine atom will exhibit a characteristic ³⁵Cl/³⁷Cl isotopic signature with a relative abundance ratio of approximately 3:1[1].
-
Ester Cleavage: The primary fragmentation pathway involves the loss of methanol (CH₃OH, 32 Da) or a methoxy radical (•OCH₃, 31 Da) from the protonated precursor ([M+H]⁺ at m/z 172).
-
Ring Contraction: Subsequent loss of carbon monoxide (CO, 28 Da) yields a highly stable chloropyridinyl cation (m/z 112).
-
Dehalogenation: The terminal step involves the neutral loss of hydrogen chloride (HCl, 36 Da) or a chlorine radical (•Cl, 35 Da), yielding a bare pyridine ring fragment (m/z 76)[2].
Causality Insight: Why do positional isomers fragment at different collision energies (CE)? The proximity of the chlorine atom to the ester group in the 2-position induces a steric clash and strong inductive electron withdrawal. This destabilizes the ester linkage, lowering the activation energy required for the neutral loss of methanol compared to the 3-chloro or 6-chloro isomers.
Characteristic ESI-MS/MS fragmentation pathways of chloropyridine methyl esters.
Platform Comparison: HRMS (Q-TOF) vs. QqQ MS
Choosing between a Q-TOF and a QqQ platform depends entirely on the analytical objective: structural elucidation versus targeted quantitation.
-
Q-TOF (High-Resolution MS): Utilizes an orthogonal acceleration time-of-flight analyzer to provide sub-2 ppm mass accuracy. It is the gold standard for mapping the exact elemental composition of unknown fragments and differentiating isobaric interferences from true structural isomers[2].
-
QqQ (Tandem MS): Utilizes two scanning quadrupoles separated by a collision cell. It operates in Multiple Reaction Monitoring (MRM) mode, offering unparalleled sensitivity and a wider linear dynamic range for the absolute quantitation of known isomers[3].
Quantitative Performance Comparison
| Parameter | HRMS (Q-TOF) | QqQ MS | Analytical Advantage |
| Mass Resolution (FWHM) | > 40,000 | ~ 0.7 Da (Unit) | Q-TOF: Unambiguous formula assignment. |
| Mass Accuracy | < 2 ppm | ~ 0.1 Da | Q-TOF: Eliminates matrix isobaric interference. |
| Isomer Differentiation | Breakdown curves (CE ramping) | Chromatographic resolution | Q-TOF: Identifies isomers via fragmentation kinetics. |
| Linear Dynamic Range | 3 to 4 orders of magnitude | 5 to 6 orders of magnitude | QqQ: Superior for high-throughput quantitation. |
| Limit of Detection (LOD) | ~ 5-10 ng/mL | < 0.5 ng/mL | QqQ: Ideal for trace-level impurity analysis. |
Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step contains an internal check to verify system suitability.
Analytical workflow comparing Q-TOF and QqQ MS platforms.
Step-by-Step LC-MS/MS Protocol
1. Self-Validating Sample Preparation:
-
Prepare analytical standards of chloropyridine methyl esters at 100 ng/mL in 50:50 Water:Acetonitrile.
-
Self-Validation Check: Spike a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-chloropyridine methyl ester, at 50 ng/mL into all samples. A consistent SIL-IS peak area across the batch validates extraction efficiency and corrects for matrix-induced ion suppression.
2. UHPLC Separation:
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and baseline resolution of positional isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes robust protonation at the pyridine nitrogen).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
3. Mass Spectrometry Acquisition:
-
For Q-TOF (Structural Elucidation): Operate in Auto MS/MS mode. Set the precursor mass range to m/z 100-500. Ramp the collision energy from 10 eV to 40 eV.
-
Self-Validation Check: Verify that the precursor ion (m/z 172.016) exhibits the exact 3:1 isotopic ratio for ³⁵Cl/³⁷Cl. Any deviation >5% indicates detector saturation or co-eluting isobaric interference[1].
-
-
For QqQ (Targeted Quantitation): Operate in MRM mode. Monitor the transitions m/z 172 → 140 (Quantifier, CE: 15 eV) and m/z 172 → 112 (Qualifier, CE: 25 eV).
-
Self-Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the neat standard across all unknown samples.
-
References
-
Benchchem. "Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide." Benchchem Technical Documents, 2025. 1
-
PubChem. "3-Chloropyridine | C5H4ClN | CID 12287." National Center for Biotechnology Information, 2025. 3
-
PLOS One. "Transformation products elucidation of forchlorfenuron in postharvest kiwifruit by time-of-flight mass spectrometry." PLOS One Journals, 2017.2
Sources
FTIR spectrum analysis of benzoate ester vs carboxylic acid
Executive Summary
In pharmaceutical development and organic synthesis, distinguishing between a carboxylic acid precursor (e.g., Benzoic Acid) and its ester derivative (e.g., Methyl Benzoate) is a critical quality control step. While both species share an aromatic ring and a carbonyl group, their vibrational signatures in Fourier Transform Infrared (FTIR) spectroscopy differ fundamentally due to hydrogen bonding and electronic conjugation effects.
This guide provides a high-resolution technical comparison of these two functional groups. It moves beyond basic peak assignment to explain the causality of spectral shifts, offering a self-validating protocol for reaction monitoring.
Fundamental Principles & Causality
To interpret the spectra accurately, one must understand the physical chemistry driving the vibrational modes.
The Hydrogen Bonding Effect (Carboxylic Acids)
Carboxylic acids in the solid or concentrated liquid phase exist primarily as dimers . Two acid molecules form a cyclic eight-membered ring held together by strong intermolecular hydrogen bonds.
-
Impact on O-H: The H-bond weakens the O-H spring constant, causing a massive broadening and redshift of the O-H stretch (
).[1] -
Impact on C=O: The H-bond pulls electron density away from the carbonyl oxygen, lengthening the C=O bond. This lowers its force constant, shifting the frequency to a lower wavenumber (
) compared to a free monomer ( ).
The Inductive & Conjugation Effect (Benzoate Esters)
In benzoate esters, the hydroxyl hydrogen is replaced by an alkyl group (e.g., methyl).
-
Loss of H-Bonding: The dimer structure collapses. The broad O-H band disappears completely.
-
Inductive Shift: The alkoxy oxygen (-O-R) is electron-withdrawing by induction but electron-donating by resonance. However, in esters, the induction dominates the force constant of the adjacent carbonyl, typically shifting the C=O stretch to a higher frequency (
) compared to the H-bonded acid.
Spectral Comparison: The Fingerprint of Conversion[2]
The following table summarizes the quantitative differences between Benzoic Acid (reactant) and Methyl Benzoate (product).
Table 1: Critical Spectral Features
| Vibrational Mode | Benzoic Acid (Reactant) | Methyl Benzoate (Product) | Mechanism of Shift |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad, Strong) | Absent | Removal of H-bond donor. |
| C=O[2] Stretch | 1680–1700 cm⁻¹ (Medium/Strong) | 1715–1730 cm⁻¹ (Strong) | Loss of dimer H-bonding shifts C=O higher; conjugation keeps it lower than aliphatic esters (~1740). |
| C-O Stretch | 1280–1320 cm⁻¹ | 1270–1280 cm⁻¹ (Acyl-O)1100–1120 cm⁻¹ (Alkyl-O) | Esters display two distinct C-O bands (asymmetric/symmetric coupled vibrations). |
| O-H Bend (oop) | ~900–950 cm⁻¹ (Broad wag) | Absent | Characteristic "acid dimer" wag disappears. |
| C-H (Alkyl) | ~3000–3100 cm⁻¹ (Aromatic only) | 2950–2980 cm⁻¹ (Weak) | Appearance of methyl/alkyl C-H stretches. |
Note on Conjugation: Normal aliphatic esters appear at
. Benzoates appear lower () because the benzene ring conjugates with the carbonyl, introducing single-bond character and lowering the frequency.
Visualizing the Decision Logic
The following diagram outlines the logical workflow for distinguishing these compounds during a reaction.
Figure 1: Decision tree for identifying Benzoate Esters vs. Carboxylic Acids based on spectral features.
Experimental Protocol: ATR-FTIR Analysis
This protocol uses Attenuated Total Reflectance (ATR) , the industry standard for rapid analysis of solids and liquids without KBr pellet preparation.
Equipment Prerequisites
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Diamond or ZnSe ATR crystal.
-
Scans: 16–32 scans (sufficient for qualitative ID).
Step-by-Step Methodology
-
Crystal Cleaning (Critical):
-
Clean the ATR crystal with isopropanol and a lint-free Kimwipe.
-
Validation: Run a "Preview" scan. The baseline must be flat. If peaks appear at 2900 cm⁻¹ (residual solvent) or 1700 cm⁻¹ (residual sample), reclean.
-
-
Background Acquisition:
-
Acquire a background spectrum (air) with the anvil raised.
-
Why: This subtracts atmospheric water vapor and CO₂ (doublet at 2350 cm⁻¹) from the final data.
-
-
Sample Application:
-
For Benzoic Acid (Solid): Place ~10 mg of powder on the crystal center. Lower the pressure anvil until the force gauge indicates optimal contact.
-
For Methyl Benzoate (Liquid): Pipette 1 drop (approx. 20 µL) onto the crystal. No pressure anvil is needed, but a cover can prevent evaporation.
-
-
Data Collection:
-
Post-Run Cleaning:
-
Immediately wipe the crystal with ethanol. Acidic residues can etch ZnSe crystals over time; Diamond is more resistant.
-
Case Study: Monitoring Esterification
Scenario: A process chemist monitors the conversion of Benzoic Acid to Methyl Benzoate (Fischer Esterification).
Workflow Visualization
Figure 2: Process monitoring workflow for esterification.
Analysis of the Transition
-
T=0 (Start): Spectrum dominated by the "Acid Beard"—the massive O-H stretch from 2500–3300 cm⁻¹. C=O is at 1690 cm⁻¹.
-
T=1 hour: The O-H band intensity decreases. A "shoulder" appears on the carbonyl peak at 1720 cm⁻¹.
-
T=End: The baseline from 2500–3300 cm⁻¹ becomes flat. The carbonyl peak narrows and shifts entirely to 1720–1725 cm⁻¹. The appearance of the "Alkyl-O" band at 1110 cm⁻¹ confirms the ester linkage.
Troubleshooting & Common Artifacts
-
Water Interference: If the sample is not dried properly, residual water will create a broad peak at 3400 cm⁻¹, which can be mistaken for the carboxylic acid O-H.
-
Differentiation: Water is centered at 3400 cm⁻¹; Carboxylic acid O-H is centered lower (3000 cm⁻¹) and is much broader, often overlapping C-H stretches.
-
-
The "Double Carbonyl": In incomplete reactions, you may see a split peak (1690 and 1720 cm⁻¹). This indicates a mixture of starting material and product.
-
Over-pressure (Solids): Applying too much pressure on a soft crystal (ZnSe) can damage it, while too little pressure on a hard solid (Benzoic Acid) yields a noisy spectrum with weak peaks.
References
-
NIST Chemistry WebBook. Benzoic Acid - IR Spectrum. National Institute of Standards and Technology.[3][4][6][7][9][11] [Link]
-
NIST Chemistry WebBook. Methyl Benzoate - IR Spectrum. National Institute of Standards and Technology.[3][4][6][7][9][11] [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018). [Link]
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. brainly.com [brainly.com]
- 3. Benzoic acid [webbook.nist.gov]
- 4. Methyl p-nitro benzoate [webbook.nist.gov]
- 5. Benzoic acid, methyl ester [webbook.nist.gov]
- 6. Benzoic acid [webbook.nist.gov]
- 7. Benzoic acid, 3-hydroxy- [webbook.nist.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Benzoic acid, methyl ester [webbook.nist.gov]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. Benzoic acid, methyl ester [webbook.nist.gov]
HPLC method development for separating biaryl pyridine impurities
A Comparative Guide to Biphenyl Stationary Phases
Introduction: The Separation Challenge
In the development of kinase inhibitors and other heterocyclic pharmaceuticals, biaryl pyridine motifs are ubiquitous. These structures are typically synthesized via Suzuki-Miyaura cross-coupling, a reaction that—while powerful—generates a complex impurity profile including:
-
Regioisomers: Positional isomers (e.g., 2- vs. 3- vs. 4-substituted pyridines) with identical molecular weights and nearly identical hydrophobicity (logP).
-
Homocoupling By-products: Biaryl dimers formed from the self-coupling of boronic acids.
-
Protodeboronation Impurities: Des-functionalized precursors.
The Problem: Traditional alkyl-bonded phases (C18, C8) rely almost exclusively on hydrophobic subtraction (van der Waals interactions).[1] Since biaryl pyridine isomers often possess identical hydrophobicity, C18 columns frequently fail to resolve them, resulting in co-elution, "shouldering," and method failure during validation.
The Solution: This guide advocates for the use of Core-Shell Biphenyl Stationary Phases . We compare this technology against industry-standard C18 and Phenyl-Hexyl alternatives, demonstrating how exploiting
Mechanism of Action: Why Biphenyl?
To understand the superior performance of Biphenyl phases, we must look at the molecular interactions at play.
-
C18 (Alkyl): Interacts via dispersive forces. Selectivity is driven by the analyte's bulk hydrophobicity.
-
Phenyl-Hexyl: Offers weak
interactions but the alkyl linker often dominates, making it behave like a "C18-lite." -
Biphenyl: Features two phenyl rings constrained in a specific geometry. This creates a high-density electron cloud capable of strong
stacking and dipole-dipole interactions with the electron-deficient pyridine ring and the electron-rich biaryl system.
Visualization: Interaction Pathways
Figure 1: Mechanistic comparison of analyte interactions between C18 and Biphenyl stationary phases.
Experimental Comparison: C18 vs. Biphenyl[1][2][3][4][5]
The following data summarizes a method development study for a 4-biaryl pyridine API containing a critical 3-isomer impurity (0.1% spike).
Experimental Protocol
-
System: UHPLC with PDA detection (254 nm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered to stabilize pyridine ionization).
-
Mobile Phase B: Methanol (Chosen over Acetonitrile to maximize
interactions). -
Gradient: 5-95% B in 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 40°C.
Comparative Data Summary
| Parameter | C18 (Fully Porous) | Phenyl-Hexyl (Core-Shell) | Biphenyl (Core-Shell) |
| Retention Mechanism | Hydrophobic | Hydrophobic + Weak | Hydrophobic + Strong |
| API Retention (min) | 4.25 | 4.60 | 5.15 |
| Isomer Resolution ( | 0.8 (Co-elution) | 1.2 (Partial) | 3.5 (Baseline) |
| Tailing Factor ( | 1.4 | 1.1 | 1.05 |
| Selectivity ( | 1.02 | 1.05 | 1.12 |
Analysis:
The C18 column failed to resolve the positional isomer (
Detailed Method Development Protocol
To replicate these results or adapt them to your specific biaryl pyridine, follow this self-validating workflow.
Step 1: Mobile Phase Selection (The "Pi-Electron" Rule)
-
Choice: Use Methanol (MeOH) instead of Acetonitrile (ACN).
-
Reasoning: ACN has its own
electrons (triple bond) which compete with the analyte for the stationary phase's active sites, effectively "muting" the selectivity of the Biphenyl phase.[2] MeOH is "silent" in this regard, allowing the column's aromatic selectivity to dominate.
Step 2: pH Control
Pyridines are basic (
-
Low pH (pH 2-3): Pyridine is protonated (
). Repulsion from positively charged silanols prevents tailing, but retention on C18 drops. Biphenyl phases maintain retention via the aromatic rings even when the analyte is charged. -
Recommendation: Use 10mM Ammonium Formate (pH 3.8) . This creates a robust buffer capacity while keeping the pyridine partially ionized, ensuring good solubility and peak shape.
Step 3: Gradient Screening Workflow
Figure 2: Decision tree for optimizing biaryl pyridine separations.
Validation & Robustness
A method is only as good as its reproducibility. For Biphenyl phases, specific attention must be paid to:
-
Equilibration Time: Because of the dense aromatic ligand, Biphenyl phases may require slightly longer equilibration (10-15 column volumes) compared to C18 to establish a stable surface charge environment, especially when switching between MeOH and ACN.
-
Batch-to-Batch Reproducibility: Ensure the column manufacturer provides "QA testing with aromatic probes" (e.g., caffeine/phenol ratio). This ensures the
character is consistent across lots.
Limit of Quantitation (LOQ)
In our experimental validation, the Biphenyl method achieved an LOQ of 0.03% for the 3-isomer impurity, well below the ICH reporting threshold of 0.05%.
References
-
Role of Methanol in Enhancing Pi-Pi Interactions Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases". [Link]
-
Separation of Positional Isomers Nacalai Tesque. "Comparison of biphenyl and other aromatic stationary phases". [Link]
-
Buffer Selection for Ionizable Compounds Phenomenex. "Reversed-phase HPLC Buffers: Consideration of the affects of pH". [Link]
Sources
Divergent Reactivity of 6-Chloro vs. 6-Fluoro Pyridine Benzoate Intermediates: A Comprehensive Selection Guide
As drug development and agrochemical discovery push toward increasingly complex molecular architectures, the selection of the correct heterocyclic building block is paramount. The 6-halo pyridine benzoate scaffold is a highly versatile intermediate, offering two distinct handles for functionalization: the halogenated C6 position and the benzoate ester.
However, the choice between a 6-chloro and a 6-fluoro substituent is not arbitrary. It fundamentally dictates the mechanistic pathway available for downstream functionalization. This guide provides a rigorous, data-backed comparison of these two intermediates, detailing the causality behind their divergent reactivity profiles and providing field-proven protocols for their utilization.
Mechanistic Causality: The "Why" Behind the Halogen
The presence of the benzoate ester on the pyridine ring introduces a strict chemoselectivity mandate. The ester is susceptible to saponification or amidation under harsh basic conditions or elevated temperatures. Therefore, the chosen halogen must enable functionalization under conditions mild enough to preserve the benzoate moiety.
The "Fluoro" Advantage in Nucleophilic Aromatic Substitution (SNAr)
It is a common misconception derived from aliphatic SN2 chemistry that fluorine is a poor leaving group. In SNAr reactions, the rate-determining step is not the elimination of the halide, but rather the initial nucleophilic attack to form the anionic Meisenheimer complex .
Because fluorine is the most electronegative element, it exerts a powerful inductive (-I) effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring and stabilizing the resulting negative charge in the transition state. Studies have demonstrated that 2-fluoropyridines undergo SNAr reactions over 300 times faster than their chloropyridine counterparts . This massive kinetic advantage allows 6-fluoro pyridine benzoates to react with amines and alcohols at ambient or mildly elevated temperatures (20–50 °C), perfectly preserving the sensitive benzoate ester.
The "Chloro" Advantage in Palladium-Catalyzed Cross-Coupling
Conversely, if the synthetic goal is C–C bond formation via Suzuki-Miyaura or Buchwald-Hartwig coupling, the 6-chloro intermediate is the superior choice. The rate-determining step in these catalytic cycles is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.
The C–F bond possesses a remarkably high bond dissociation energy (~126 kcal/mol) and is generally inert to standard Pd(0) oxidative addition. The C–Cl bond is significantly weaker (~96 kcal/mol), making it highly reactive toward oxidative addition . By utilizing the 6-chloro intermediate with a bidentate ligand and a mild inorganic base, cross-coupling can be achieved rapidly without cleaving the benzoate ester.
Visualizing the Divergent Pathways
Divergent reactivity pathways of 6-halo pyridine benzoates.
Quantitative Performance Comparison
The following table summarizes the operational metrics and theoretical properties of both intermediates, providing a clear matrix for substrate selection.
| Property / Metric | 6-Fluoro Pyridine Benzoate | 6-Chloro Pyridine Benzoate |
| SNAr Relative Rate | ~320x (Highly Reactive) | 1x (Sluggish) |
| C–X Bond Dissociation Energy | ~126 kcal/mol | ~96 kcal/mol |
| Pd(0) Oxidative Addition | Kinetically Inert | Highly Reactive |
| Primary Synthetic Utility | C–N, C–O, C–S bond formation | C–C, C–N bond formation |
| Optimal SNAr Temp. | 20 °C – 50 °C (Preserves Ester) | >100 °C (Destroys Ester) |
| Preferred Reaction Partners | Amines, Alcohols, Thiols | Boronic acids, Organozincs |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality notes explaining why certain reagents are chosen to protect the benzoate scaffold.
Protocol A: Mild SNAr of 6-Fluoro Pyridine Benzoate with Morpholine
Objective: Form a C–N bond while achieving 100% retention of the benzoate ester.
-
Setup: In an oven-dried 20 mL vial, dissolve 6-fluoro pyridine benzoate (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Reagent Addition: Add morpholine (1.2 mmol) followed by anhydrous K₂CO₃ (1.5 mmol).
-
Causality Note: K₂CO₃ is chosen over stronger bases (like NaH or KOtBu) because it is basic enough to deprotonate the secondary amine intermediate, but mild enough to prevent the saponification of the benzoate ester.
-
-
Reaction: Stir the suspension at 40 °C for 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active at 254 nm) should completely disappear. In the crude ¹H NMR, the preservation of the ester is confirmed by the intact multiplet of the benzoate aromatic protons (δ 7.4–8.1 ppm).
-
Workup: Quench with water (15 mL) to dissolve inorganic salts. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Coupling of 6-Chloro Pyridine Benzoate
Objective: Form a C–C bond via Pd-catalysis without ester cleavage.
-
Setup: To a Schlenk flask, add 6-chloro pyridine benzoate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol).
-
Causality Note: The bidentate dppf ligand is utilized because its wide bite angle accelerates reductive elimination, pushing the catalytic cycle forward rapidly before off-target ester hydrolysis can occur. K₃PO₄ is used as a mild, non-nucleophilic base.
-
-
Degassing: Add a sparged mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Subject the flask to three freeze-pump-thaw cycles.
-
Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) peroxo complexes.
-
-
Reaction: Heat the mixture to 80 °C for 6 hours.
-
Self-Validation Check: The reaction mixture will transition from a bright orange/yellow to a dark, homogeneous brown as the active Pd(0) species turns over. Post-reaction LC-MS should show the desired product mass with zero trace of the des-benzoate byproduct.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and partition between EtOAc and water. Dry and concentrate the organic layer.
Experimental Workflow Diagram
Experimental workflow for selecting and reacting 6-halo pyridine benzoates.
Conclusion
The successful late-stage functionalization of pyridine benzoate scaffolds relies entirely on matching the halogen to the desired mechanistic pathway. 6-Fluoro pyridine benzoates are the undisputed champions for SNAr reactions, leveraging fluorine's electronegativity to stabilize the Meisenheimer complex and allowing reactions to proceed under ester-preserving mild conditions. Conversely, 6-chloro pyridine benzoates are the optimal substrates for transition-metal cross-coupling, where the weaker C–Cl bond facilitates rapid oxidative addition. By adhering to these mechanistic principles, researchers can design highly efficient, chemoselective synthetic routes.
References
-
Fier, P. S.; Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014. Available at:[Link]
-
"A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions." Chemical Science, 2022. Available at:[Link]
Differentiating 4-(6-chloro-2-methylpyridin-3-yl)benzoate from 3-isomer
Technical Guide: Regioisomeric Differentiation of (6-Chloro-2-methylpyridin-3-yl)benzoates
Executive Summary
In the development of COX-2 inhibitors and BCL-2 targeting agents, the biaryl scaffold 4-(6-chloro-2-methylpyridin-3-yl)benzoate (hereafter Target-4 ) is a critical intermediate. Its regioisomer, 3-(6-chloro-2-methylpyridin-3-yl)benzoate (hereafter Impurity-3 ), frequently arises as a process impurity due to contaminated starting materials (isomeric iodobenzoates) or non-selective arylation pathways.
Differentiating these isomers is non-trivial due to their identical molecular weight (MW) and similar polarity. This guide provides a definitive protocol for distinguishing Target-4 from Impurity-3 using NMR spectroscopy, HPLC chromatography, and physical property characterization.
Structural Analysis & Theoretical Basis
The core difference lies in the substitution pattern on the benzoate ring. The pyridine moiety (6-chloro-2-methylpyridin-3-yl) remains constant.
| Feature | Target-4 (Para-Isomer) | Impurity-3 (Meta-Isomer) |
| Symmetry | High ( | Low ( |
| Dipole Moment | Linear vector (Ester & Pyridine opposed) | Angled vector |
| Crystal Packing | Efficient (Higher Melting Point) | Disordered (Lower Melting Point) |
| Key NMR Feature | AA'BB' splitting pattern | ABCD pattern + Isolated Singlet |
Analytical Differentiation Protocols
Nuclear Magnetic Resonance ( H NMR)
This is the primary method for structural validation.[1] The distinction relies on the spin-spin coupling of the phenyl ring protons.
Methodology:
-
Solvent: DMSO-
or CDCl (DMSO recommended for solubility). -
Frequency: 400 MHz minimum.
Diagnostic Signals Table:
| Proton Group | Target-4 (Para) | Impurity-3 (Meta) | Differentiation Logic |
| Benzoate H-2/H-6 | H-2: | The Singlet Rule: The meta-isomer possesses an isolated proton (H-2) between the ester and pyridine, appearing as a singlet or narrow triplet. The para-isomer cannot show a singlet.[2] | |
| Benzoate H-3/H-5 | H-4/H-6: Two distinct doublets | Para-isomer shows a symmetric AA'BB' "roofed" doublet pair. Meta-isomer shows complex splitting. | |
| Pyridine H-4/H-5 | Two doublets ( | Two doublets ( | Less diagnostic; shifts may vary by <0.05 ppm. |
Expert Insight: Do not rely solely on chemical shift. Look for the integration ratio . Target-4 has two sets of equivalent protons (2:2 integration). Impurity-3 has four distinct protons (1:1:1:1 integration).
High-Performance Liquid Chromatography (HPLC)
Separation on standard C18 columns can be poor due to similar hydrophobicity. We recommend a Phenyl-Hexyl stationary phase to exploit
Recommended Method (Self-Validating):
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).[3]
-
Gradient: 40% B to 90% B over 10 min.
-
Detection: UV @ 254 nm (aromatic max) and 280 nm.
Predicted Elution Behavior:
-
Target-4 (Para): Typically elutes later on Phenyl phases. The planar, linear structure maximizes
-overlap with the stationary phase. -
Impurity-3 (Meta): Typically elutes earlier . The "kinked" geometry disrupts efficient
-stacking.
Synthesis & Impurity Origin Workflow
Understanding where the isomer comes from is as critical as detecting it. The primary source is the regiochemistry of the coupling partner.
Figure 1: Origin of regioisomeric impurities in Suzuki coupling workflows.
Experimental Validation Protocol
To certify a batch of Target-4 , follow this decision tree.
Figure 2: Analytical decision matrix for batch release.
Physical Characterization Data
If spectroscopic facilities are unavailable, physical constants provide a secondary confirmation tier.
| Property | Target-4 | Impurity-3 | Notes |
| Melting Point | Higher (e.g., >110°C) | Lower (e.g., <90°C) | Para-isomers pack more efficiently in the crystal lattice. |
| Solubility (MeOH) | Moderate | High | Meta-isomers are often more soluble due to lower lattice energy. |
| Crystallinity | Forms needles/plates | Often oils or amorphous | Impurity-3 is difficult to crystallize without seeding. |
References
-
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
National Institutes of Health (NIH). (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.[4] PubMed. Retrieved from
-
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Selectivity. Retrieved from
-
BenchChem. (2025).[5] HPLC Method for the Analysis and Separation of Isomers.[5][6] Retrieved from
Sources
- 1. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Separation of Pyridine, 2-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
Safety Operating Guide
Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checklists, but as a rigorous, self-validating scientific discipline. When handling specialized drug discovery building blocks like Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate , understanding the chemical causality behind disposal protocols is just as critical as the experimental workflow itself.
Below is the comprehensive operational guide for the safe handling, segregation, and disposal of this specific halogenated heteroaromatic ester.
Quantitative Chemical Profiling
To design an effective disposal strategy, we must first analyze the physical and chemical properties of the molecule. The presence of a covalently bonded chlorine atom on the pyridine ring is the defining feature that dictates its end-of-life management.
Table 1: Chemical Profile & Operational Implications
| Parameter | Value | Operational & Disposal Implication |
| IUPAC Name | Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate | Full name is legally required on all hazardous waste manifests; abbreviations are prohibited. |
| Chemical Formula | C14H12ClNO2 | The presence of Chlorine (Cl) strictly mandates routing into a halogenated waste stream. |
| Molecular Weight | 261.70 g/mol | Utilized for calculating molar equivalents in mixed liquid waste streams. |
| Halogen Mass Fraction | ~13.5% | Exceeds the standard 5% threshold, strictly prohibiting disposal via standard fuel-blending. |
| Physical State | Solid (Powder) | Requires damp-wiping and dust-suppression tactics during spill remediation to prevent aerosolization. |
The Mechanistic Causality of Halogenated Waste Segregation
As researchers, we must understand why we segregate waste. If Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate is inadvertently placed into a non-halogenated organic waste stream, it presents a severe environmental and logistical hazard.
Non-halogenated solvents are frequently disposed of via fuel blending—burned for energy recovery. However, subjecting halogenated compounds to standard combustion temperatures (<1000°C) catalyzes the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Consequently, halogenated waste requires specialized high-temperature incineration in rotary kilns equipped with alkaline scrubbers to neutralize the generated hydrochloric acid (HCl) gas.
Mixing even a small quantity of this chlorinated ester into a non-halogenated carboy forces the entire volume to be reclassified and treated as halogenated waste, exponentially increasing disposal costs and environmental burden.
Self-Validating Disposal Protocol
Every protocol in a high-functioning laboratory must be a self-validating system—meaning each step contains a built-in verification check to prevent cascading errors.
Phase 1: Source Segregation and Compatibility Assessment
-
Identify the Waste Stream: Segregate all solutions, contaminated pipette tips, and solid residues of Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate into a dedicated container.
-
Causality: Prevents cross-contamination with non-halogenated streams .
-
Validation Check: Inspect the waste log prior to addition. If any non-halogenated solvent (e.g., pure hexane) is logged without a halogenated solute, halt the addition immediately.
-
-
Assess Solvent Compatibility: If disposing of the compound in solution (e.g., dissolved in dichloromethane or DMSO), ensure the total water content of the waste container remains below 10%.
-
Causality: High water content in halogenated organic waste complicates the incineration process and may violate waste profile acceptance criteria.
-
Validation Check: Perform a phase-separation visual check; if an aqueous layer forms, the waste must be re-profiled and separated.
-
Phase 2: Primary Containment and Labeling
-
Select the Receptacle: Use a chemically compatible, heavy-duty HDPE (High-Density Polyethylene) or glass container with a hermetically sealing, PTFE-lined cap.
-
Causality: Prevents the accumulation of hazardous vapors and resists chemical degradation from chlorinated solvents .
-
-
Apply Standardized Labeling: Affix a "Hazardous Waste" tag immediately upon the first drop of waste entering the container. Explicitly write "Halogenated Organic Waste" and the full chemical name.
-
Causality: Ensures regulatory compliance and safety for downstream Environmental Health and Safety (EHS) handlers.
-
Validation Check: A secondary lab member must verify the label contains no abbreviations before the container is moved to the storage area.
-
Phase 3: Satellite Accumulation Area (SAA) Storage
-
Establish Secondary Containment: Place the primary waste container inside a secondary containment spill tray, stored under a continuously vented fume hood or in a flammable storage cabinet.
-
Causality: Captures catastrophic leaks, preventing environmental release and workplace exposure.
-
-
Monitor Accumulation Limits: Adhere strictly to institutional SAA regulations.
-
Causality: Mitigates the risk of large-scale chemical incidents in active research spaces .
-
Validation Check: Weekly SAA inspections must confirm that no container has been accumulating waste for more than 12 months, and total volume does not exceed 55 gallons.
-
Phase 4: Spill Response and Remediation
-
Solid Spill Containment: Do not sweep dry powder. Gently cover the spill with damp paper towels to prevent aerosolization, then transfer the material to the halogenated solid waste bin.
-
Causality: Sweeping aerosolizes the active pharmaceutical ingredient (API), creating an inhalation hazard .
-
-
Surface Decontamination: Scrub the affected area with an appropriate solvent (e.g., isopropanol), collecting all contaminated wipes into the same halogenated waste stream.
Disposal Workflow Visualization
Figure 1: Disposal workflow and decision matrix for halogenated pyridine derivatives.
References
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Source: EPA.gov. URL: [Link]
-
University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." Source: UW Oshkosh EHS. URL: [Link]
-
University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." Source: UPenn EHRS. URL: [Link]
-
University of Oslo (UiO). "Chemical and Hazardous Waste Guide." Source: UiO HSE. URL: [Link]
-
RiskAssess. "Disposal of chemical wastes." Source: RiskAssess. URL: [Link]
Personal protective equipment for handling Methyl 4-(6-chloro-2-methylpyridin-3-YL)benzoate
As a Senior Application Scientist, I frequently guide research teams through the handling of novel pharmaceutical intermediates where comprehensive, compound-specific toxicological data is still emerging. Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate is a highly functionalized halogenated pyridine-benzoate derivative, typical of advanced building blocks used in kinase inhibitor and CFTR modulator drug discovery. Because it lacks a universally published, dedicated Safety Data Sheet (SDS), we must apply predictive hazard profiling based on its substructures to ensure uncompromising laboratory safety.
Mechanistic Hazard Profiling & Causality
Extrapolating from the safety data sheets of closely related structural analogs like 3-Bromo-6-chloro-2-methylpyridine, this intermediate is definitively classified as a severe skin irritant (H315) and serious eye irritant (H319)[1]. Furthermore, the benzoate ester moiety enhances the molecule's lipophilicity, drastically increasing the risk of dermal absorption if the compound is dissolved in common organic carrier solvents like DMSO, DCM, or DMF.
According to the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), a rigorous hazard assessment is mandatory to select PPE that directly mitigates these specific chemical properties[2]. We do not simply "wear gloves"; we specifically select nitrile or chloroprene. Why? Because standard latex offers virtually zero chemical resistance to the organic solvents required to dissolve lipophilic benzoates, which would allow the dissolved halogenated pyridine to rapidly permeate directly to the skin. Furthermore, the National Research Council's Prudent Practices in the Laboratory dictates that PPE must serve as a secondary barrier, with primary engineering controls (like chemical fume hoods) taking absolute precedence[3].
Quantitative PPE Specifications
To standardize laboratory safety, the following table summarizes the quantitative specifications and the mechanistic rationale for each piece of required PPE.
| PPE Category | Recommended Specification | Causality / Hazard Mitigated | Replacement Frequency |
| Hand Protection | Nitrile (≥4 mil thickness) or Chloroprene | Prevents permeation of lipophilic halogenated pyridines and carrier solvents. | Every 2 hours, or immediately upon known contamination. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Mitigates H319 (Serious Eye Irritation) from accidental crystalline dust or liquid solvent splash. | Inspect daily; replace immediately if scratched or fogged. |
| Body Protection | Flame-resistant (FR) Lab Coat | Protects against combustible liquid/dust hazards and skin irritation (H315)[4]. | Launder weekly via specialized lab service; never wash at home. |
| Respiratory | N95 or P100 Particulate Respirator | Prevents inhalation of fine crystalline dust during weighing if a vented enclosure is unavailable. | Discard after single use or if breathing resistance increases. |
Operational Workflow and Decision Matrix
The following diagram illustrates the critical safety checkpoints and PPE requirements throughout the lifecycle of handling this compound.
Workflow for handling Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate with PPE requirements.
Self-Validating Standard Operating Procedures (SOPs)
Protocol 1: Safe Weighing and Transfer of Solid Intermediate
-
System Validation: Before opening the chemical container, verify that the chemical fume hood or vented balance enclosure is operational by checking the digital monitor. The system validates itself if the face velocity reads between 80–120 fpm.
-
PPE Donning: Don a freshly laundered FR lab coat, ANSI Z87.1 safety goggles, and double-layer nitrile gloves (inner 4 mil, outer 6 mil).
-
Static Mitigation: Halogenated benzoate powders frequently hold a static charge, which causes the powder to "jump" and aerosolize. Use an anti-static bar or zero-stat gun on the weigh boat prior to transfer to neutralize the charge.
-
Transfer: Use a grounded stainless-steel spatula. Never pour directly from the bulk container; this minimizes the generation of airborne dust.
-
Decontamination: Wipe down the balance and surrounding area with a compatible solvent (e.g., 70% isopropanol) using disposable wipes. Dispose of these wipes immediately in a solid hazardous waste container.
Protocol 2: Solution Preparation and Handling
-
Solvent Selection & PPE Upgrade: When dissolving the compound in organic solvents, the primary risk shifts from inhalation to dermal absorption. Upgrade your PPE to include a full face shield worn over your safety goggles if handling volumes >500 mL[4].
-
Mixing: Perform all dissolution inside the fume hood. Use a magnetic stirrer rather than manual agitation. This allows you to keep the fume hood sash lowered, placing a physical polycarbonate barrier between you and the reaction vessel.
-
Secondary Containment: Place the primary mixing vessel inside a secondary chemical-resistant tray (e.g., polyethylene) to capture any potential spills before they reach the hood floor.
Protocol 3: Spill Response and Halogenated Waste Disposal
-
Spill Isolation: If a spill occurs, immediately alert nearby personnel, restrict access to the area, and ensure your respirator and double gloves are secured.
-
Absorption: For solid spills, do not sweep dry, as this aerosolizes the irritant. Cover the powder with damp absorbent pads to suppress dust. For liquid solutions, apply a universal chemical binder.
-
Waste Segregation: Collect all contaminated materials (pads, gloves, empty vials) and place them in a designated Halogenated Organic Waste container. Causality note: Do not mix with non-halogenated waste. Halogenated pyridines require specific high-temperature incineration protocols to prevent the environmental release of toxic combustion byproducts (such as dioxins or hydrogen chloride gas).
References
- TCI Chemicals. "SAFETY DATA SHEET - 3-Bromo-6-chloro-2-methylpyridine." tcichemicals.com.
- Cornell University Environment, Health and Safety. "Chemical Hygiene Plan - Personal Protective Equipment." cornell.edu.
- National Institutes of Health (PMC). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." nih.gov.
- National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." nih.gov.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
